hCAIX-IN-16
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H20N8O2S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
4-[[4-amino-6-[(E)-1-cyano-2-[4-(dimethylamino)phenyl]ethenyl]-1,3,5-triazin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H20N8O2S/c1-28(2)16-7-3-13(4-8-16)11-14(12-21)18-25-19(22)27-20(26-18)24-15-5-9-17(10-6-15)31(23,29)30/h3-11H,1-2H3,(H2,23,29,30)(H3,22,24,25,26,27)/b14-11+ |
InChI 键 |
MJQFSCQHAOTUNM-SDNWHVSQSA-N |
产品来源 |
United States |
Foundational & Exploratory
hCAIX-IN-16 mechanism of action
An in-depth analysis of publicly available scientific literature and databases did not yield specific information regarding a compound designated "hCAIX-IN-16." The search results did not contain data on its mechanism of action, preclinical studies, or associated signaling pathways.
Therefore, it is not possible to provide a detailed technical guide or whitepaper specifically on this compound as requested.
However, extensive information is available on the broader class of small molecule inhibitors targeting human carbonic anhydrase IX (hCAIX), a well-validated therapeutic target in oncology. A technical guide on the general mechanism of action of these inhibitors can be provided as an alternative. This guide would cover:
-
The role of hCAIX in tumor biology: Detailing its function in pH regulation, cell adhesion, and invasion under hypoxic conditions.
-
General mechanisms of hCAIX inhibition: Explaining how small molecules bind to the active site and disrupt its catalytic activity.
-
Downstream signaling effects: Outlining the impact of hCAIX inhibition on intracellular and extracellular pH, leading to apoptosis and reduced cell proliferation and migration.
-
Classes of hCAIX inhibitors: Summarizing the different chemical scaffolds used to target hCAIX.
-
Experimental protocols for evaluating hCAIX inhibitors: Providing methodologies for common assays such as enzyme inhibition assays, cell viability assays, and in vivo tumor models.
This alternative approach would still provide valuable insights for researchers, scientists, and drug development professionals interested in the therapeutic targeting of hCAIX.
An In-depth Technical Guide to SLC-0111: A Potent Inhibitor of Human Carbonic Anhydrase IX
Disclaimer: Information on a compound specifically named "hCAIX-IN-16" is not available in the public domain. This guide focuses on SLC-0111 , a well-characterized and clinically evaluated inhibitor of human Carbonic Anhydrase IX (hCAIX), to provide a comprehensive technical overview as requested.
Introduction
SLC-0111 is a potent and selective small-molecule inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is associated with poor prognosis.[1][2] As a key regulator of tumor pH, hCAIX enables cancer cells to survive and proliferate in the acidic and hypoxic tumor microenvironment.[3][4] By inhibiting hCAIX, SLC-0111 disrupts this pH regulation, leading to intracellular acidification and subsequent cancer cell death, making it a promising candidate for anticancer therapy.[5] This document provides a detailed technical overview of the structure, properties, and biological activity of SLC-0111.
Structure and Chemical Properties
SLC-0111, with the IUPAC name 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide, is a ureido-substituted benzenesulfonamide (B165840) derivative.[6]
Table 1: Chemical and Physical Properties of SLC-0111
| Property | Value | Reference |
| IUPAC Name | 4-(3-(4-fluorophenyl)ureido)benzenesulfonamide | [6] |
| Synonyms | U-104, 4-fluorophenylureido-benzenesulfonamide | [6] |
| Molecular Formula | C₁₃H₁₂FN₃O₃S | [6] |
| Molecular Weight | 309.32 g/mol | [6] |
| CAS Number | 178606-66-1 | [6] |
Biological Activity and Properties
SLC-0111 is a highly selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII.[1] Its inhibitory activity is significantly lower against the ubiquitous cytosolic isoforms hCA I and II, highlighting its targeted therapeutic potential.[1]
In Vitro Inhibitory Activity
The inhibitory potency of SLC-0111 against various human carbonic anhydrase isoforms has been determined through enzymatic assays.
Table 2: In Vitro Inhibition Constants (Ki) of SLC-0111 against hCA Isoforms
| Isoform | Ki (nM) | Reference |
| hCA I | >10000 | [1] |
| hCA II | 967 | [1] |
| hCA IX | 45 | [1] |
| hCA XII | 4.5 | [1] |
In Vitro Cytotoxicity
SLC-0111 has demonstrated cytotoxic effects against various cancer cell lines, particularly under hypoxic conditions where hCAIX expression is upregulated.
Table 3: In Vitro Cytotoxicity (IC50) of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Conditions | Reference |
| HT-29 | Colorectal Carcinoma | 27.74 | Normoxia | [6] |
| MCF7 | Breast Cancer | 18.15 | Normoxia | [6] |
| PC3 | Prostate Cancer | 8.71 | Normoxia | [6] |
| A375-M6 | Melanoma | Not specified, potentiates chemotherapy | Normoxia | [7] |
| HCT116 | Colorectal Cancer | Not specified, potentiates chemotherapy | Normoxia | [7] |
| HUH6 | Hepatoblastoma | Decreased viability | Hypoxia | [8] |
Experimental Protocols
Synthesis of SLC-0111
A general synthesis protocol for SLC-0111 and its analogs involves the reaction of a substituted phenylisocyanate with an appropriate aminobenzenesulfonamide.
Methodology:
-
Reaction Setup: Sulfanilamide is dissolved in a suitable anhydrous solvent, such as pyridine or dimethylformamide (DMF).
-
Addition of Isocyanate: 4-Fluorophenyl isocyanate is added dropwise to the solution at room temperature with constant stirring.
-
Reaction: The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours) to allow for the formation of the ureido linkage.
-
Work-up: The reaction mixture is then poured into ice-water, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure SLC-0111.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of SLC-0111 against hCA isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Methodology:
-
Enzyme and Inhibitor Preparation: A solution of the purified hCA isoenzyme is pre-incubated with varying concentrations of SLC-0111.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer.
-
Monitoring the Reaction: The hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion, leads to a decrease in pH. This pH change is monitored by observing the absorbance change of a pH indicator.
-
Data Analysis: The initial rates of the catalytic reaction are determined at different inhibitor concentrations. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate inhibition model.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of SLC-0111 on cancer cells is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of SLC-0111 and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value is calculated by plotting cell viability against the inhibitor concentration.
Signaling Pathway
The primary mechanism of action of SLC-0111 is the inhibition of hCAIX's catalytic activity. This disrupts the pH balance in the tumor microenvironment, leading to several downstream effects that inhibit cancer progression.
Under hypoxic conditions, the transcription factor HIF-1α is stabilized, leading to the upregulation of hCAIX expression.[8] hCAIX then catalyzes the conversion of CO₂ to H⁺ and HCO₃⁻, resulting in an acidic extracellular environment and an alkaline intracellular environment, which promotes tumor growth, metastasis, and resistance to therapy.[3][4] SLC-0111 directly inhibits the enzymatic activity of hCAIX, thereby reversing this pH imbalance.[5] The resulting intracellular acidification can trigger apoptosis and sensitize cancer cells to conventional chemotherapies.[7]
Conclusion
SLC-0111 is a promising, potent, and selective inhibitor of the tumor-associated carbonic anhydrase IX. Its ability to disrupt pH regulation in the tumor microenvironment provides a targeted approach to combat cancer cell survival and proliferation. The data presented in this guide highlight the significant potential of SLC-0111 as a therapeutic agent for a range of solid tumors, and its ongoing clinical evaluation is a testament to its promise in oncology.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of a Representative Carbonic Anhydrase IX Inhibitor - SLC-0111
This technical guide details the discovery, synthesis, and biological evaluation of SLC-0111, a representative and clinically evaluated inhibitor of carbonic anhydrase IX (CAIX). This document is intended for researchers, scientists, and drug development professionals.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly expressed in a variety of solid tumors and is a key factor in tumor cell adaptation to hypoxic and acidic microenvironments.[1][2] Its expression is primarily induced by the hypoxia-inducible factor-1α (HIF-1α).[2] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, thereby regulating intra- and extracellular pH.[2][3] This enzymatic activity helps maintain a neutral intracellular pH conducive to tumor cell survival and proliferation, while contributing to an acidic extracellular milieu that promotes invasion and metastasis.[2][4] The restricted expression of CAIX in normal tissues makes it an attractive and specific target for anticancer therapies.[1][2]
SLC-0111 is a first-in-class, potent, and selective small molecule inhibitor of CAIX, belonging to the class of ureido-substituted benzenesulfonamides.[1][5] It has undergone preclinical and clinical evaluation, demonstrating its potential in cancer therapy.[1][2][6]
Discovery and Rationale
The discovery of SLC-0111 was based on the rationale of targeting the unique physiological role of CAIX in tumors. The design strategy involved a "tail-based approach" to develop sulfonamide inhibitors with high affinity and selectivity for the tumor-associated CAIX isoform over other cytosolic isoforms like CA I and II, thereby minimizing potential off-target effects.[7] The ureido-substituted benzenesulfonamide (B165840) scaffold was identified as a promising pharmacophore for potent and selective CAIX inhibition.[5]
Synthesis of SLC-0111
The synthesis of SLC-0111 and its analogs generally involves the reaction of a substituted aniline (B41778) with an isocyanate, followed by modifications to introduce the sulfonamide group. A general synthetic route for ureido-substituted benzenesulfonamides is described in the literature.[5][8]
Representative Synthesis of a Ureido-Substituted Benzenesulfonamide:
A common method involves the reaction of an appropriately substituted aminobenzenesulfonamide with a substituted phenyl isocyanate. For SLC-0111, this would involve reacting a 4-aminobenzenesulfonamide derivative with a 4-fluorophenyl isocyanate.
-
Step 1: Formation of the Isocyanate. A substituted aniline (e.g., 4-fluoroaniline) is reacted with phosgene (B1210022) or a phosgene equivalent (like triphosgene) in an inert solvent to yield the corresponding isocyanate.
-
Step 2: Urea Formation. The resulting isocyanate is then reacted with an aminobenzenesulfonamide derivative in a suitable solvent to form the final ureido-benzenesulfonamide product, SLC-0111.
Quantitative Biological Data
The biological activity of SLC-0111 has been characterized through enzymatic assays and in vitro studies on cancer cell lines.
Table 1: Inhibitory Activity of SLC-0111 against Human Carbonic Anhydrase Isoforms
| Isoform | K_i_ (nM) | Selectivity Index (K_i_ CA I or II / K_i_ CA IX) |
| hCA I | >10000 | >227 |
| hCA II | 958 | 21.3 |
| hCA IX | 45 | 1 |
| hCA XII | 4.5 | - |
Data compiled from multiple sources indicating high selectivity for tumor-associated isoforms IX and XII.[7]
Table 2: In Vitro Cytotoxicity of SLC-0111 in Cancer Cell Lines
| Cell Line | Cancer Type | Condition | IC_50_ (µM) / Effect |
| FaDu | Head and Neck Squamous Carcinoma | Hypoxia | Significant viability reduction at 100 µM[9] |
| SCC-011 | Head and Neck Squamous Carcinoma | Hypoxia | Significant viability reduction at 100 µM[9] |
| A375-M6 | Melanoma | Extracellular Acidosis | Induces apoptosis at 100 µM[10] |
| MCF7 | Breast Cancer | Extracellular Acidosis | Induces apoptosis at 100 µM[10] |
| HCT116 | Colorectal Cancer | Extracellular Acidosis | Induces apoptosis at 100 µM[10] |
| HUH6 | Hepatoblastoma | Hypoxia | Decreased cell viability at 100 µM[4][11] |
| HB-295 | Hepatoblastoma | Hypoxia | Decreased cell viability at 100 µM[4] |
| HB-303 | Hepatoblastoma | Hypoxia | Decreased cell viability at 100 µM[4] |
| HT-29 | Colorectal Cancer | N/A | IC_50_ = 27.74 µg/mL (for a 4-pyridyl analog)[12] |
| PC3 | Prostate Cancer | N/A | IC_50_ = 8.36 µg/mL (for a 4-pyridyl analog)[12] |
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for Carbonic Anhydrase Inhibition
This method is used to determine the kinetic parameters of CA inhibition.[13]
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The reaction is monitored spectrophotometrically using a pH indicator.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CA isoforms (I, II, IX, XII)
-
CO2-saturated water
-
Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
pH indicator (e.g., phenol (B47542) red)
-
SLC-0111 stock solution (in DMSO)
Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
Prepare a series of dilutions of SLC-0111 in the assay buffer.
-
In the stopped-flow instrument, one syringe contains the enzyme and the inhibitor in the buffer with the pH indicator.
-
The second syringe contains the CO2-saturated water.
-
Rapidly mix the contents of the two syringes to initiate the reaction.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 570 nm for phenol red).
-
The initial rate of the reaction is determined from the linear portion of the absorbance curve.
-
Calculate the enzyme activity as the percentage of the uninhibited control.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC_50_ value.
-
Convert IC_50_ values to K_i_ values using the Cheng-Prusoff equation.
In Vitro Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as a measure of cell viability.[14]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
SLC-0111 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of SLC-0111 in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of SLC-0111. Include vehicle-treated and untreated controls.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the SLC-0111 concentration to determine the IC_50_ value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
SLC-0111 stock solution
-
Annexin V-FITC/Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat them with SLC-0111 as described for the MTT assay.
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in the binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mechanism of Action and Signaling Pathways
SLC-0111 exerts its anticancer effects primarily through the inhibition of CAIX enzymatic activity. This leads to a disruption of pH homeostasis in the tumor microenvironment, resulting in intracellular acidification and reduced cell viability and proliferation.[2][4]
Furthermore, SLC-0111 has been shown to modulate key signaling pathways involved in cancer progression and drug resistance.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 12. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Target Validation of Carbonic Anhydrase IX in Cancer Cells: A Technical Guide Featuring SLC-0111
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a wide range of solid tumors and is largely absent in normal tissues. Its expression is predominantly regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, a key cellular response to low oxygen conditions characteristic of the tumor microenvironment. CAIX plays a crucial role in pH regulation, facilitating the survival and proliferation of cancer cells in the acidic and hypoxic tumor milieu. By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to intracellular pH homeostasis while acidifying the extracellular space, which in turn promotes tumor invasion and metastasis. These characteristics establish CAIX as a compelling target for anticancer therapy.
This technical guide provides an in-depth overview of the target validation of CAIX in cancer cells, using the potent and selective inhibitor SLC-0111 as a primary example. Due to the lack of publicly available information on a compound named "hCAIX-IN-16," this guide focuses on SLC-0111, a well-characterized ureido-substituted benzenesulfonamide (B165840) that has progressed to clinical trials and for which substantial preclinical data exists. This document details the mechanism of action of CAIX inhibition, summarizes key quantitative data from preclinical studies with SLC-0111, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
The Role of CAIX in Cancer Progression
The validation of a therapeutic target is a critical step in drug discovery, ensuring that modulation of the target is likely to result in a therapeutic benefit. CAIX has been extensively validated as a high-value oncology target through numerous preclinical and clinical studies.
Key aspects of CAIX biology that support its role as a cancer target:
-
Tumor-Specific Expression: CAIX is minimally expressed in most normal tissues but is significantly upregulated in many solid tumors, including renal, breast, lung, colon, and glioblastoma cancers. This tumor-specific expression profile suggests a favorable therapeutic window for CAIX inhibitors, minimizing off-target toxicities.
-
Hypoxia-Inducible Expression: The expression of CAIX is primarily driven by the HIF-1α transcription factor, a master regulator of the cellular response to hypoxia.[1] The hypoxic core of solid tumors is notoriously resistant to conventional therapies, making CAIX-expressing cells a critical population to target.
-
pH Regulation and Tumor Microenvironment: By maintaining a neutral intracellular pH and contributing to an acidic extracellular environment, CAIX provides a survival advantage to cancer cells.[2] The acidic tumor microenvironment also facilitates extracellular matrix degradation, tumor cell invasion, and immune evasion.[3]
-
Prognostic Significance: High CAIX expression is often correlated with poor prognosis, increased metastasis, and resistance to therapy in various cancer types.
SLC-0111: A Potent and Selective CAIX Inhibitor
SLC-0111 is a first-in-class, orally bioavailable, small molecule inhibitor of carbonic anhydrase IX.[4] It is a ureido-substituted benzenesulfonamide that demonstrates high selectivity for CAIX over other carbonic anhydrase isoforms.[4]
Mechanism of Action
SLC-0111 exerts its anti-cancer effects by directly inhibiting the enzymatic activity of CAIX. This leads to a disruption of pH regulation within the tumor microenvironment, resulting in:
-
Increased Intracellular Acidity: Inhibition of CAIX leads to an accumulation of protons within the cancer cell, increasing intracellular pH and inducing apoptosis.[1]
-
Reduced Extracellular Acidification: By blocking the production of extracellular protons, SLC-0111 can help to normalize the acidic tumor microenvironment, which may inhibit tumor invasion and metastasis.[3]
-
Sensitization to Chemotherapy and Immunotherapy: By altering the tumor microenvironment, SLC-0111 has been shown to sensitize cancer cells to conventional chemotherapies and immune checkpoint inhibitors.[1][3]
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
The Role of hCAIX-IN-16 in the Abrogation of Tumor Hypoxia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of hCAIX-IN-16, a potent small molecule inhibitor of human carbonic anhydrase IX (hCA IX), and its role in counteracting the effects of tumor hypoxia. We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the assays cited.
Introduction: Targeting Tumor Hypoxia through Carbonic Anhydrase IX Inhibition
Tumor hypoxia, a condition of low oxygen tension within the tumor microenvironment, is a critical driver of cancer progression, metastasis, and resistance to therapy.[1][2] In response to hypoxic stress, tumor cells upregulate the expression of hypoxia-inducible factor 1α (HIF-1α), which in turn transcriptionally activates a cascade of genes promoting survival, including carbonic anhydrase IX (CA IX).[3]
CA IX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[4] This enzymatic activity plays a crucial role in maintaining the intracellular pH (pHi) of tumor cells in the acidic tumor microenvironment, a condition exacerbated by the glycolytic metabolism favored under hypoxia.[5] By facilitating the extrusion of protons, CA IX contributes to the acidification of the extracellular space, which further promotes tumor invasion and suppresses the anti-tumor immune response.[4][6] Given its selective expression in tumors and its pivotal role in hypoxia-driven cancer progression, CA IX has emerged as a compelling therapeutic target.[1][5]
This compound (also known as Compound 12d) is a novel benzenesulfonamide (B165840) derivative designed to selectively inhibit the catalytic activity of hCA IX.[1] This guide will explore the preclinical evidence demonstrating the potential of this compound as a therapeutic agent to mitigate tumor hypoxia.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily through the direct inhibition of the enzymatic function of hCA IX. By binding to the active site of hCA IX, this compound blocks the conversion of carbon dioxide to bicarbonate and protons.[1] This disruption of pH regulation leads to intracellular acidification and subsequent induction of apoptosis in cancer cells, particularly under hypoxic conditions.[1][7] Furthermore, this compound has been shown to induce cell cycle arrest, further contributing to its anti-proliferative activity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound.
Table 1: In Vitro Enzyme Inhibition
| Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| hCA IX | 190.0 |
| hCA XII | 187.9 |
Data sourced from a study on novel benzenesulfonamide derivatives as hCA IX inhibitors.[1]
Table 2: In Vitro Cytotoxicity under Hypoxic Conditions
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-468 | Breast Cancer | 3.99 ± 0.21 |
| CCRF-CEM | Leukemia | 4.51 ± 0.24 |
IC₅₀ values represent the concentration of this compound required to inhibit cell growth by 50% under hypoxic conditions.[1]
Table 3: In Vitro Anti-proliferative Activity (Growth Inhibition %)
| Cell Line | Cancer Type | GI% |
| MDA-MB-468 | Breast Cancer | 62 |
| CCRF-CEM | Leukemia | 53 |
| UO-31 | Renal Cancer | 44 |
| SNB-75 | CNS Cancer | 29 |
GI% represents the percentage of growth inhibition at a concentration of 10 µM.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Carbonic Anhydrase Inhibition Assay
A stopped-flow instrument was used to measure the CO₂ hydration activity of purified hCA isoforms. The assay buffer consisted of 20 mM HEPES (pH 7.5) and 20 mM TRIS (pH 7.5) containing 100 mM NaClO₄. The enzyme concentration was typically in the range of 10-20 nM. The reaction was initiated by the addition of a CO₂-saturated water solution. The catalytic activity was monitored by observing the change in pH using a colorimetric indicator (p-nitrophenol). The inhibition constants (Kᵢ) were determined by the Cheng-Prusoff equation.
Cell Culture and Hypoxia Induction
Human cancer cell lines (MDA-MB-468, CCRF-CEM, etc.) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂. For hypoxic conditions, cells were placed in a hypoxic chamber with a gas mixture of 1% O₂, 5% CO₂, and 94% N₂ for the indicated time.
In Vitro Cytotoxicity Assay
Cells were seeded in 96-well plates and treated with various concentrations of this compound under normoxic or hypoxic conditions for 48 hours. Cell viability was assessed using the Sulforhodamine B (SRB) assay. Briefly, cells were fixed with 10% trichloroacetic acid, stained with 0.4% SRB solution, and the absorbance was measured at 515 nm. The IC₅₀ values were calculated using non-linear regression analysis.
Cell Cycle Analysis
MDA-MB-468 cells were treated with this compound (3.99 µM) for 24 hours. Cells were then harvested, fixed in 70% ethanol, and stained with a solution containing propidium (B1200493) iodide and RNase A. The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Assay
Apoptosis was evaluated by measuring the levels of cleaved caspases 3 and 9. MDA-MB-468 cells were treated with this compound, and cell lysates were collected. The levels of cleaved caspase-3 and cleaved caspase-9 were determined by Western blotting using specific antibodies.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Mechanism of action of this compound in tumor hypoxia.
Caption: Workflow for the in vitro cytotoxicity assay.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
The preclinical data on this compound demonstrate its potential as a targeted therapeutic agent for cancers characterized by hypoxic microenvironments. Its ability to selectively inhibit hCA IX, leading to cancer cell apoptosis and cell cycle arrest, provides a strong rationale for further investigation. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of oncology and drug development who are focused on combating tumor hypoxia. Further in vivo studies are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound.
References
- 1. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzima | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Selectivity Profile of Carbonic Anhydrase IX Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of carbonic anhydrase IX (CAIX) inhibitors, using the well-characterized compound SLC-0111 as a representative example due to the absence of public data on "hCAIX-IN-16". The document details the inhibitory potency of SLC-0111 against various carbonic anhydrase isoforms and other potential off-target enzymes. Furthermore, it outlines the detailed experimental protocols necessary to conduct such selectivity studies.
Introduction to Carbonic Anhydrase IX (CAIX) as a Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] The isoform CAIX is a transmembrane protein that is minimally expressed in normal tissues but is significantly overexpressed in a variety of solid tumors in response to hypoxia.[3][4] This overexpression contributes to the acidification of the tumor microenvironment, which in turn promotes tumor progression, metastasis, and resistance to therapy.[3][5] Consequently, selective inhibition of CAIX is a promising strategy in cancer therapy.[4][6] SLC-0111 is a first-in-class, potent, and selective inhibitor of CAIX that has undergone preclinical and clinical investigation.[5][7]
Quantitative Selectivity Profile of SLC-0111
The selectivity of a CAIX inhibitor is crucial to minimize off-target effects, particularly against the ubiquitous cytosolic isoforms CAI and CAII, which are involved in normal physiological processes.[3] SLC-0111 has demonstrated significant selectivity for the tumor-associated isoforms CAIX and CAXII over CAI and CAII.[3][7]
Carbonic Anhydrase Isoform Selectivity
The inhibitory activity of SLC-0111 and its analogs against various human carbonic anhydrase (hCA) isoforms is summarized in the table below. The data is presented as half-maximal inhibitory concentration (IC50) or inhibition constant (Ki), which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Isoform | SLC-0111 Ki (nM) | SLC-0111 IC50 (µg/mL) | Pyr-analog of SLC-0111 IC50 (µg/mL) |
| hCA I | Micromolar inhibitor[3] | - | 20.29 ± 0.92[6] |
| hCA II | Micromolar inhibitor[3] | - | 0.569 ± 0.03[6] |
| hCA IX | 45[3] | 0.048 ± 0.006[6] | 0.399 ± 0.02[6] |
| hCA XII | 4.5[3] | 0.096 ± 0.008[6] | 2.97 ± 0.17[6] |
Kinase and Off-Target Selectivity
While primarily a carbonic anhydrase inhibitor, it is essential to evaluate the selectivity of SLC-0111 against a broader panel of protein kinases and other potential off-target proteins to identify any polypharmacology. In silico predictions have suggested potential interactions with other proteins, though experimental validation is necessary.
| Predicted Target | Target Class | Probability (SwissTargetPrediction) |
| Carbonic Anhydrase II | Enzyme | High[8] |
| Carbonic Anhydrase IX | Enzyme | High[8] |
| Carbonic Anhydrase XII | Enzyme | High[8] |
| Histone Deacetylase 3 (HDAC3) | Enzyme | Predicted[8] |
| Thymidylate Synthase (TYSY) | Enzyme | Predicted[8] |
| Cyclin-Dependent Kinase 1 (CDK1) | Kinase | 0.7[9] |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase | 0.72[9] |
| Tropomyosin Receptor Kinase A (NTRK1) | Kinase | 0.67[9] |
| Serine/Threonine-Protein Kinase mTOR | Kinase | 0.67[9] |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Beta | Kinase | 0.64[9] |
| Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Gamma | Kinase | 0.62[9] |
Note: The kinase and off-target data are based on in silico predictions and require experimental confirmation.
Experimental Protocols
Accurate determination of an inhibitor's selectivity profile relies on robust and well-defined experimental methodologies. The following sections provide detailed protocols for key assays.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase and its inhibition.
Materials:
-
96-well microplate
-
Spectrophotometer plate reader
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5[2]
-
Substrate: p-Nitrophenyl acetate (B1210297) (p-NPA)[2]
-
Test compound (e.g., SLC-0111) and positive control (e.g., Acetazolamide)[10]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a positive control in DMSO.
-
Prepare a working solution of carbonic anhydrase in the assay buffer.
-
Prepare a fresh solution of p-NPA in a suitable solvent like acetonitrile (B52724) or DMSO.[2]
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound at various concentrations to the sample wells.
-
Add the positive control to its designated wells.
-
Add the vehicle control (e.g., DMSO) to the control wells.
-
Add the carbonic anhydrase solution to all wells except the blank.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at room temperature for a defined period (e.g., 60 minutes).[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vitro Kinase Selectivity Assay (Luminescence-based)
This protocol describes a generic method to assess the inhibitory activity of a compound against a panel of protein kinases using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[11]
Materials:
-
384-well, low-volume, white plates
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
-
Kinase panel of interest
-
Corresponding kinase substrates
-
ATP
-
Kinase assay buffer
-
Test compound
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add the test compound at the desired final concentration.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions. This typically involves a two-step process to first deplete the remaining ATP and then convert the generated ADP back to ATP to produce a luminescent signal.
-
Incubate the plate at room temperature to allow the luminescent signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for the test compound against each kinase.
-
Data is often presented as a percentage of control or as IC50 values if a dose-response is performed.
-
References
- 1. In vitro kinase assay [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalchem LifeScience [signalchemlifesciences.com]
- 6. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 9. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
The Role of hCAIX Inhibitors in Tumor pH Regulation: A Technical Overview
Disclaimer: As of this writing, specific public domain data regarding a compound designated "hCAIX-IN-16" is not available. This guide will therefore provide a comprehensive technical overview of the core principles of human carbonic anhydrase IX (hCAIX) inhibition and its effects on pH regulation in tumors, drawing upon data from well-characterized hCAIX inhibitors. This document is intended for researchers, scientists, and drug development professionals.
Introduction: Carbonic Anhydrase IX and the Tumor Microenvironment
Solid tumors are often characterized by regions of low oxygen, or hypoxia.[1][2] In response to this hypoxic stress, tumor cells activate a variety of survival pathways, one of the most critical being the upregulation of human carbonic anhydrase IX (hCAIX).[3] hCAIX is a transmembrane zinc metalloenzyme that is largely absent in normal tissues but is overexpressed in a wide range of cancers, including breast, lung, colon, and renal carcinomas.[1]
The primary function of hCAIX is to catalyze the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and a proton (H+).[1] This enzymatic activity is a key component of the cellular machinery that regulates pH.[4] Tumor cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), which leads to the production of acidic metabolites like lactic acid.[5] To avoid intracellular acidosis, which would be detrimental to cell survival, cancer cells export protons and other acidic equivalents into the extracellular space.[6] hCAIX, located on the cell surface, contributes significantly to the acidification of the tumor microenvironment while helping to maintain a neutral or slightly alkaline intracellular pH (pHi).[4] This reversed pH gradient, with an acidic extracellular pH (pHe) and a neutral pHi, promotes tumor progression, invasion, metastasis, and resistance to certain chemotherapies.[4][5]
Mechanism of Action of hCAIX Inhibitors
hCAIX inhibitors are a class of therapeutic agents designed to specifically target and block the enzymatic activity of hCAIX.[1] By inhibiting hCAIX, these compounds disrupt the pH-regulating machinery of cancer cells. The primary consequences of hCAIX inhibition are:
-
Inhibition of Extracellular Acidification: By blocking the conversion of CO2 to protons and bicarbonate on the cell surface, hCAIX inhibitors reduce the efflux of acid into the tumor microenvironment.
-
Induction of Intracellular Acidosis: The accumulation of metabolic acids within the cancer cell, coupled with the reduced capacity to export protons, leads to a drop in intracellular pH.
-
Therapeutic Effects: The resulting intracellular acidosis can trigger a cascade of events that are detrimental to the cancer cell, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation and migration.[7] Furthermore, by normalizing the pH gradient, hCAIX inhibitors may enhance the efficacy of conventional chemotherapeutic agents.[1]
Quantitative Data: Inhibitory Potency of Selected hCAIX Inhibitors
The potency of hCAIX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their binding affinity (Ki or Kd). The following tables summarize reported data for several different classes of hCAIX inhibitors.
| Inhibitor Class | Compound | Target | Ki (nM) | IC50 (nM) | Cell Line | Conditions | Reference |
| Ureido-sulfamates | FC11409B | hCAIX | 25 | 10,000-30,000 | MDA-MB-231 | Hypoxia | [8] |
| FC9398A | hCAIX | 31 | 10,000-30,000 | MDA-MB-231 | Hypoxia | [8] | |
| FC9403 | hCAIX | 45 | 10,000-30,000 | MDA-MB-231 | Hypoxia | [8] | |
| FC9396A | hCAIX | 49 | 10,000-30,000 | MDA-MB-231 | Hypoxia | [8] | |
| S4 | hCAIX | 58 | 10,000-30,000 | MDA-MB-231 | Hypoxia | [8] | |
| Fluorinated Sulfonamides | VR16-09 | hCAIX | - | 1.29 | HeLa, H460, MDA-MB-231, A549 | Hypoxia | [9] |
| VD11-4-2 | hCAIX | - | - | - | - | [9] | |
| VD12-09 | hCAIX | - | - | - | - | [9] |
| Inhibitor | Target | Kd (nM) | Reference |
| VR16-09 | hCAIX | 0.16 | [9] |
| VR16-10 | hCAIX | >200,000 | [9] |
| VD11-4-2 | hCAIX | 0.05 | [9] |
| VD12-09 | hCAIX | 0.12 | [9] |
Experimental Protocols
In Vitro hCAIX Inhibition Assay (Esterase Activity)
This assay measures the esterase activity of hCAIX, which serves as a proxy for its CO2 hydratase activity.[10]
Materials:
-
Recombinant human CAIX[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8[10]
-
Substrate: p-Nitrophenyl acetate (B1210297) (pNPA)[10]
-
Test compounds and a known CAIX inhibitor (e.g., Acetazolamide) as a positive control[10]
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
Add 10 µL of each compound dilution to the wells of a 96-well plate. Include wells for a negative control (buffer only) and a positive control.
-
Add 80 µL of a solution containing recombinant hCAIX (e.g., 0.1 mg/mL) to each well.[10]
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[10]
-
Initiate the reaction by adding 10 µL of pNPA solution (e.g., 0.8 mM) to each well.[10]
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes to monitor the formation of p-nitrophenol.[10]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Measurement of Extracellular Tumor pH
Several methods can be employed to measure tumor pHe in vivo.
4.2.1. AcidoCEST MRI:
This non-invasive imaging technique uses an injectable contrast agent to generate pH-sensitive contrast.[5]
Procedure Outline:
-
Administer the CEST contrast agent (e.g., iopromide) to the tumor-bearing animal.
-
Acquire CEST MRI data at different frequency offsets.
-
Process the data to generate a Z-spectrum for each voxel.
-
Fit the Z-spectrum to quantify the CEST effects at specific frequencies that are sensitive to pH.
-
Use a calibration curve to convert the ratio of these CEST effects into a pH map of the tumor.[5]
4.2.2. pH-Sensitive Microsensors:
This is an invasive but direct method for measuring pHe.[5]
Procedure Outline:
-
Calibrate the pH microsensor using standard buffer solutions.
-
Under anesthesia, carefully insert the microsensor into the tumor tissue.
-
Allow the reading to stabilize and record the pH value.
-
Multiple measurements can be taken at different locations within the tumor to assess pH heterogeneity.
Visualizations: Signaling Pathways and Mechanisms
Caption: HIF-1 mediated transcriptional activation of CAIX under hypoxic conditions.
References
- 1. novusbio.com [novusbio.com]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Evaluations of Tumor Acidosis Within In Vivo Tumor Models Using Parametric Maps Generated with AcidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Dual Role of Carbonic Anhydrase IX in Cancer Biology and as a Therapeutic Target
An In-depth Technical Guide on the Biological Function of CAIX and the Landscape of its Inhibition
This technical guide provides a comprehensive overview of the biological functions of Carbonic Anhydrase IX (CAIX), a key enzyme implicated in cancer progression, and explores the strategies for its inhibition as a therapeutic approach. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and drug discovery.
The Biological Function of Carbonic Anhydrase IX (CAIX)
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that plays a critical role in pH regulation, particularly in the tumor microenvironment.[1][2] It belongs to a large family of carbonic anhydrases that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3]
Under normal physiological conditions, CAIX expression is limited to a few tissues, most notably the gastric mucosa.[4] However, its expression is significantly upregulated in a wide variety of solid tumors, where it is predominantly induced by hypoxia.[3] This hypoxia-inducible expression is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1).[5][6][7][8] The acidic tumor microenvironment, a hallmark of cancer, is a consequence of altered metabolism, and CAIX is a key player in how cancer cells adapt to and exploit this environment.[1]
The primary function of CAIX in cancer is to maintain a relatively alkaline intracellular pH (pHi) while contributing to the acidification of the extracellular space (pHe).[9][10] This is achieved through the catalytic activity of its extracellularly located active site. By rapidly converting CO₂ into protons and bicarbonate ions on the cell surface, CAIX facilitates the outward transport of acid, thereby alleviating the intracellular acid load that results from high rates of glycolysis (the Warburg effect).[1][9] This pH-regulating function confers a significant survival advantage to tumor cells, promoting their proliferation, invasion, and metastasis.[3]
CAIX Signaling and Regulation
The expression of CAIX is tightly controlled, with hypoxia being the most potent inducer. The signaling pathway that governs this process is central to understanding the role of CAIX in cancer.
The HIF-1 Signaling Pathway and CAIX Induction
Under hypoxic conditions, the alpha subunit of the HIF-1 transcription factor (HIF-1α) is stabilized. It then translocates to the nucleus and heterodimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 complex binds to Hypoxia-Response Elements (HREs) in the promoter region of target genes, including the CA9 gene, to initiate transcription.[5][6][8][11] In normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, which targets it for proteasomal degradation.[5][6]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. protocols.io [protocols.io]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. researchgate.net [researchgate.net]
- 7. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. youtube.com [youtube.com]
- 11. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
Preliminary Efficacy of hCAIX Inhibitors: A Technical Guide
Disclaimer: Initial searches for the specific compound "hCAIX-IN-16" did not yield any publicly available preclinical or clinical studies detailing its efficacy, experimental protocols, or quantitative data. Therefore, this guide provides a comprehensive overview of the preliminary efficacy of human Carbonic Anhydrase IX (hCAIX) inhibitors, drawing upon data from well-characterized compounds such as SLC-0111 and indisulam (B1684377) to illustrate the core principles and methodologies in this area of research. This document is intended for researchers, scientists, and drug development professionals.
Introduction to hCAIX as a Therapeutic Target
Carbonic Anhydrase IX (CAIX) is a transmembrane zinc metalloenzyme that is highly overexpressed in a variety of solid tumors and is often associated with hypoxia and poor patient prognosis.[1][2][3] Its expression in normal tissues is highly restricted, making it an attractive target for anticancer therapies.[1][2][3] CAIX plays a crucial role in regulating intra- and extracellular pH (pHi and pHe, respectively) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[2] This enzymatic activity helps tumor cells to survive in the acidic microenvironment they create through high metabolic rates, and it facilitates tumor invasion and metastasis.[2] Inhibition of hCAIX is a promising therapeutic strategy to disrupt these cancer-promoting processes.
Quantitative Data on hCAIX Inhibitor Efficacy
The following tables summarize quantitative data from preclinical and clinical studies of representative hCAIX inhibitors.
Table 1: In Vitro Efficacy of hCAIX Inhibitors
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| SLC-0111 | A375-M6 (Melanoma) | Cytotoxicity (in combination with Temozolomide) | Cell Viability | Significant potentiation of Temozolomide's cytotoxic effect | [4] |
| MCF7 (Breast Cancer) | Cytotoxicity (in combination with Doxorubicin) | Cell Viability | Increased response to Doxorubicin | [4] | |
| HCT116 (Colorectal Cancer) | Cytotoxicity (in combination with 5-Fluorouracil) | Cell Viability | Enhanced cytostatic activity of 5-Fluorouracil | [4] | |
| Indisulam | IMR-32 (Neuroblastoma) | Growth Inhibition | Cell Viability | Reduced cellular growth and induced apoptosis | [5] |
| KELLY (Neuroblastoma) | Growth Inhibition | Cell Viability | Reduced growth and viability in monolayer and 3D spheroids | [5] | |
| MOC1 (Head and Neck Cancer) | Cell Proliferation | Cell Viability | Significant decrease in cell viability at 1.0 µM | [6] |
Table 2: In Vivo Efficacy of hCAIX Inhibitors in Xenograft Models
| Compound | Cancer Type | Animal Model | Dosing Regimen | Key Efficacy Findings | Reference |
| SLC-0111 | Triple Negative Breast Cancer | Orthotopic MDA-MB-231 LM2-4Luc⁺ tumors in mice | 50 mg/kg, daily by oral gavage | Reduced tumor growth and metastasis | [7] |
| Indisulam | Neuroblastoma | IMR-32 subcutaneous xenograft in mice | 25 mg/kg, intravenous, for 8 days | Complete tumor regression and 100% survival | [5] |
| Head and Neck Cancer | Murine oral cancer model | Not specified | Reduction in tumor volume | [6] |
Table 3: Pharmacokinetic Properties of SLC-0111 in a Phase 1 Clinical Trial
| Dose | Mean Cmax (ng/mL) | Mean AUC(0-24) (μg/mL·h) | Mean Tmax (hours) | Mean T1/2 (hours) | Reference |
| 500 mg | 4350 | 33 | 2.46 - 6.05 | Not specified | [8] |
| 1000 mg | 6220 | 70 | 2.61 - 5.02 | Not specified | [8] |
| 2000 mg | 5340 | 94 | Not specified | Not specified | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of hCAIX inhibitors.
In Vitro CAIX Inhibition Assay (Stopped-Flow Carbon Dioxide Hydration Assay)
This assay measures the enzymatic activity of CAIX and its inhibition.
Principle: The assay measures the rate of pH change resulting from the CAIX-catalyzed hydration of CO2.
Protocol:
-
Enzyme Preparation: Recombinant human CAIX protein is purified.
-
Reaction Buffer: A pH indicator dye (e.g., p-nitrophenol) in a suitable buffer (e.g., Tris-SO4) is prepared.
-
CO2 Substrate: A CO2-saturated water solution is prepared by bubbling CO2 gas through chilled, deionized water.
-
Inhibitor Preparation: The test inhibitor (e.g., SLC-0111) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Procedure: a. The enzyme, inhibitor, and reaction buffer are mixed in the stopped-flow instrument. b. The CO2 solution is rapidly mixed with the enzyme/inhibitor solution. c. The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
Data Analysis: The initial rate of the reaction is calculated. The IC50 value (inhibitor concentration that causes 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentrations.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of hCAIX inhibitors on the proliferation and viability of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Culture: Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the hCAIX inhibitor for a specified period (e.g., 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of hCAIX inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Cell Implantation: A suspension of human cancer cells (e.g., IMR-32) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The hCAIX inhibitor is administered via a specified route (e.g., oral gavage, intravenous injection) and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Tumor growth is monitored throughout the treatment period. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be further analyzed (e.g., histology, biomarker analysis).
Measurement of Tumor pH in Vivo
This protocol allows for the assessment of the inhibitor's effect on the tumor microenvironment.
Principle: Various imaging techniques can be used to measure the extracellular pH (pHe) of tumors.
Protocol (using acidoCEST MRI as an example): [9]
-
Contrast Agent: A pH-sensitive CEST (Chemical Exchange Saturation Transfer) contrast agent (e.g., iopromide) is used.
-
Animal Preparation: A tumor-bearing mouse is anesthetized and placed in an MRI scanner.
-
Image Acquisition: Baseline MRI images are acquired.
-
Contrast Agent Administration: The CEST contrast agent is administered to the mouse.
-
AcidoCEST MRI: A CEST-FISP (Fast Imaging with Steady-state Precession) MRI sequence is used to acquire images at different saturation frequencies.
-
Data Analysis: The ratio of the CEST effects at two different amide proton frequencies of the contrast agent is calculated to generate a pH map of the tumor.[9]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to hCAIX and its inhibitors.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CAIX modulators and how do they work? [synapse.patsnap.com]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indisulam targets RNA splicing and metabolism to serve as a therapeutic strategy for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluations of extracellular pH within in vivo tumors using acidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Representative Carbonic Anhydrase IX Inhibitor (hCAIX-IN-16) in in vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the action of Hypoxia-Inducible Factor-1 (HIF-1).[4][5] CAIX plays a crucial role in regulating intra- and extracellular pH, thereby promoting cancer cell survival, proliferation, migration, and invasion.[2][4][6] This makes CAIX a compelling therapeutic target for cancer treatment.[1][2][4]
These application notes provide detailed protocols for the in vitro evaluation of a representative CAIX inhibitor, herein referred to as hCAIX-IN-16, in cancer cell culture models. The methodologies described are based on established techniques for characterizing CAIX inhibitors.
Mechanism of Action
Under hypoxic conditions, cancer cells switch to glycolytic metabolism, leading to an accumulation of acidic byproducts.[6] To maintain a favorable intracellular pH for survival and proliferation, cancer cells upregulate CAIX. CAIX is a highly active enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton on the cell surface.[2][5] This contributes to the acidification of the tumor microenvironment while helping to maintain a neutral intracellular pH.[6]
CAIX inhibitors, such as this compound, are typically small molecules that bind to the active site of the CAIX enzyme, blocking its catalytic function.[7] By inhibiting CAIX, these compounds disrupt pH regulation, leading to intracellular acidification and subsequent reduction in cell proliferation, migration, and invasion.[4][7]
Signaling Pathway
The following diagram illustrates the role of CAIX in the hypoxic tumor microenvironment and the point of intervention for inhibitors like this compound.
Caption: CAIX Signaling Pathway under Hypoxia.
Data Presentation
The following tables summarize representative quantitative data for various CAIX inhibitors from published studies. This data can be used as a reference for expected outcomes when evaluating this compound.
Table 1: Inhibitory Activity of CAIX Inhibitors
| Compound | Target | Kᵢ (µM) | IC₅₀ (nM) | Reference |
| Various | hCAIX | 0.85 - 1.58 | - | [1] |
| VR16-10 | hCAIX | - | up to 1.29 | [7] |
| [¹¹¹In]In-MSC3 | mCAIX | - | 1.36 ± 0.59 | [8] |
| [¹¹¹In]In-MSC3 | hCAIX | - | 3.06 ± 0.24 | [8] |
Table 2: Effect of CAIX Inhibitors on Cell Migration
| Cell Line | Inhibitor | Concentration (µM) | Condition | Inhibition of Motility | Reference |
| SKOV3 | S4 | 10, 30, 100 | Normoxia | Significant | [4] |
| SKOV3 | S4 | 30, 100 | Hypoxia | Significant | [4] |
| SKOV3 | FC11409B | 100 | Normoxia & Hypoxia | Significant | [4] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
Objective: To maintain and propagate cancer cell lines for use in subsequent assays.
Materials:
-
Cancer cell lines known to express CAIX under hypoxic conditions (e.g., MDA-MB-231, HeLa, H460, A549).[7]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA solution.
-
Cell culture flasks (T-25, T-75).
-
Humidified incubator (37°C, 5% CO₂).
-
Hypoxia chamber or incubator (e.g., 0.5% O₂).[4]
Procedure:
-
Culture cells in T-75 flasks with the appropriate medium in a humidified incubator at 37°C and 5% CO₂.
-
For routine passaging, aspirate the medium, wash the cell monolayer with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the detached cells in fresh medium and seed into new flasks at the desired density.
-
To induce CAIX expression, culture the cells under hypoxic conditions (e.g., 0.5% O₂) for 24-72 hours prior to and during the experiment.[4][8]
Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on cancer cell viability and proliferation.
Materials:
-
96-well cell culture plates.
-
Cancer cells.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Cell culture medium.
-
Cell viability reagent (e.g., AlamarBlue®, MTT).
-
Microplate reader.
Procedure:
-
Seed cells into 96-well plates at a density of 2,500 - 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates under normoxic or hypoxic conditions for 48-96 hours.[7][9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).
Cell Migration/Invasion Assay (Wound Healing Assay)
Objective: To assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
6-well or 12-well cell culture plates.
-
Cancer cells.
-
This compound.
-
Cell culture medium.
-
Sterile 200 µL pipette tip or wound healing insert.
-
Microscope with a camera.
-
Image analysis software.
Procedure:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the wound area at each time point using image analysis software.
-
Calculate the percentage of wound closure and compare the migration rate between treated and control groups.
3D Spheroid Invasion Assay
Objective: To evaluate the effect of this compound on the invasive potential of cancer cells in a more physiologically relevant 3D model.
Materials:
-
Ultra-low attachment 96-well plates.
-
Cancer cells.
-
This compound.
-
Cell culture medium.
-
Extracellular matrix (e.g., Matrigel or Collagen I).
-
Microscope with a camera.
Procedure:
-
Seed a defined number of cells into ultra-low attachment plates to allow for the formation of spheroids over 2-4 days.
-
Once spheroids have formed, embed them in an extracellular matrix gel in a new plate.
-
Add medium containing various concentrations of this compound or vehicle control on top of the gel.
-
Incubate the plates and monitor spheroid invasion into the surrounding matrix over several days.
-
Capture images at regular intervals and quantify the area of invasion.
Extracellular Acidification Assay
Objective: To functionally assess the inhibition of CAIX activity by measuring the reduction in hypoxia-induced extracellular acidification.
Materials:
-
Cancer cells.
-
This compound.
-
pH-sensitive fluorescent probe (e.g., BCECF-AM) or a pH meter.
-
Fluorescence plate reader.
-
Culture medium with low buffering capacity.
Procedure:
-
Seed cells in a 96-well plate and culture under normoxic and hypoxic conditions.
-
Treat the cells with different concentrations of this compound.
-
After the desired incubation time, measure the pH of the culture medium using a pH meter or a pH-sensitive fluorescent probe according to the manufacturer's protocol.
-
A dose-dependent reduction in the decrease of extracellular pH in hypoxic cultures indicates functional inhibition of CAIX.[7]
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the in vitro evaluation of a novel CAIX inhibitor.
Caption: In Vitro Evaluation Workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Imaging of Hypoxic CAIX-Positive Tumor Areas with Low Immune Cell Infiltration in Syngeneic Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring CAIX Inhibition by hCAIX-IN-16 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1][2] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[2][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to an acidic extracellular pH while maintaining a neutral intracellular pH.[1] This pH regulation is crucial for tumor cell survival, proliferation, invasion, and metastasis.[1][3] Consequently, CAIX has emerged as a promising therapeutic target for cancer treatment.[2][3]
hCAIX-IN-16 is a small molecule inhibitor of carbonic anhydrases, showing inhibitory activity against human CAIX and CAXII.[4][5] Studies have indicated that this compound can induce apoptosis and arrest the cell cycle in cancer cells, highlighting its potential as an anti-cancer agent.[4] This document provides a detailed protocol for measuring the inhibition of CAIX protein expression by this compound in cancer cell lines using Western blot analysis.
Signaling Pathway of CAIX Regulation and Function
Under hypoxic conditions, the transcription factor HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-responsive elements (HREs) in the promoter region of target genes, including CA9. This leads to the upregulation of CAIX expression. Once expressed on the cell surface, CAIX, through its catalytic activity, contributes to the acidification of the tumor microenvironment. This acidic environment can promote angiogenesis and cell invasion. Furthermore, CAIX can interact with β-catenin, leading to a reduction in E-cadherin-mediated cell-cell adhesion, which can facilitate cell migration and invasion.[6]
Caption: Diagram of the CAIX signaling pathway under hypoxic conditions.
Experimental Protocol: Western Blot for CAIX Inhibition
This protocol outlines the steps to assess the inhibitory effect of this compound on CAIX protein levels in a selected cancer cell line that expresses CAIX, such as HeLa or MDA-MB-231.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| Cancer Cell Line (e.g., HeLa) | ATCC | CCL-2 |
| This compound | MedChemExpress | HY-139243 |
| RIPA Lysis Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Sigma-Aldrich | P8340 |
| Phosphatase Inhibitor Cocktail | Sigma-Aldrich | P5726 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Primary Antibody: Rabbit anti-CAIX | Proteintech | 11071-1-AP |
| Primary Antibody: Mouse anti-β-actin | Abcam | ab8226 |
| Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG | Thermo Fisher Scientific | 31460 |
| Secondary Antibody: HRP-conjugated Goat anti-Mouse IgG | Thermo Fisher Scientific | 31430 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| PVDF Membrane | Bio-Rad | 1620177 |
Experimental Workflow
Caption: A streamlined workflow for the Western blot experiment.
Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Culture the selected cancer cell line (e.g., HeLa) in the recommended medium and conditions.
-
To induce CAIX expression, cells can be cultured under hypoxic conditions (e.g., 1% O₂) for 16-24 hours or treated with a hypoxia-mimicking agent like cobalt chloride (CoCl₂).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix the protein lysates with 4X Laemmli sample buffer to a final 1X concentration.
-
Boil the samples at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a PVDF membrane.
6. Membrane Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CAIX (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Signal Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
8. Re-probing for Loading Control:
-
Strip the membrane (if necessary) or use a different membrane for the loading control.
-
Probe the membrane with a primary antibody for a housekeeping protein like β-actin (e.g., 1:5000 dilution) to ensure equal protein loading across all lanes.
-
Follow the same washing and secondary antibody incubation steps as for the target protein.
Data Presentation and Analysis
The inhibition of CAIX expression can be quantified by measuring the band intensity from the Western blot images. Densitometry analysis can be performed using software such as ImageJ.
Table 1: Densitometric Analysis of CAIX Protein Levels
| Treatment Group | This compound (µM) | CAIX Band Intensity (Arbitrary Units) | β-actin Band Intensity (Arbitrary Units) | Normalized CAIX Intensity (CAIX/β-actin) | % Inhibition |
| Control (Hypoxia) | 0 | Value | Value | Value | 0 |
| Treatment 1 | 10 | Value | Value | Value | Value |
| Treatment 2 | 25 | Value | Value | Value | Value |
| Treatment 3 | 50 | Value | Value | Value | Value |
% Inhibition is calculated relative to the control group.
Conclusion
This protocol provides a comprehensive framework for researchers to effectively measure the inhibition of CAIX protein expression by the small molecule inhibitor this compound. By following these detailed steps, scientists can obtain reliable and quantifiable data to evaluate the efficacy of this and other potential CAIX inhibitors in a preclinical setting. Accurate quantification of protein inhibition is a critical step in the drug development process, enabling the determination of dose-response relationships and the elucidation of the mechanism of action of novel therapeutic compounds.
References
- 1. Carbonic Anhydrase IX/CA9 antibody (11071-1-AP) | Proteintech [ptglab.com]
- 2. Anti-Carbonic Anhydrase IX Antibodies | Invitrogen [thermofisher.com]
- 3. Carbonic Anhydrase IX Polyclonal Antibody (PA1-16592) [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
Application Notes and Protocols for Cell-Based Assay of hCAIX-IN-16 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
hCAIX-IN-16 is a potent inhibitor of human carbonic anhydrase IX (hCAIX), a transmembrane enzyme overexpressed in a variety of solid tumors and associated with poor prognosis.[1] CAIX plays a crucial role in regulating intracellular and extracellular pH, thereby promoting tumor cell survival, proliferation, and metastasis, particularly under hypoxic conditions. Inhibition of CAIX with small molecules like this compound represents a promising therapeutic strategy. These application notes provide detailed protocols for cell-based assays to evaluate the in vitro activity of this compound.
Mechanism of Action
This compound exerts its anticancer effects by inhibiting the enzymatic activity of CAIX at the cell surface. This inhibition disrupts the cancer cell's ability to maintain a neutral intracellular pH (pHi) by preventing the conversion of carbon dioxide to bicarbonate and protons. The resulting intracellular acidification is believed to trigger downstream events, including the induction of apoptosis and arrest of the cell cycle, ultimately leading to a reduction in cancer cell proliferation and viability.[2][3] Specifically, this compound has been shown to induce cell cycle arrest in the G0/G1 and S phases in breast cancer cells.[1]
Quantitative Data Summary
The inhibitory activity of this compound and other CAIX inhibitors has been quantified using various assays. The data presented below is a compilation from different studies to provide a comparative overview.
| Compound | Assay Type | Target | Cell Line | Parameter | Value | Reference |
| This compound | Enzymatic Assay | hCAIX | - | Ki | 190.0 nM | [1] |
| This compound | Enzymatic Assay | hCAXII | - | Ki | 187.9 nM | [1] |
| This compound | Cell Cycle Analysis | - | MDA-MB-468 | - | G0/G1 and S phase arrest at 3.99 µM | [1] |
| Sulfonamide Inhibitor E | Cell Viability | - | HeLa | IC50 | Lowest among tested compounds | [2][4] |
| U104 | Cell Viability (SRB) | CAIX/CAXII | AT-1 | IC50 (Normoxia) | Not statistically different from hypoxia | [5] |
| U104 | Cell Viability (SRB) | CAIX/CAXII | AT-1 | IC50 (Hypoxia) | Not statistically different from normoxia | [5] |
| SLC-0111 | Apoptosis Assay | CAIX | A375-M6 | - | Increased late apoptosis with Dacarbazine | [6] |
| SLC-0111 | Apoptosis Assay | CAIX | MCF7 | - | Increased cell death with Doxorubicin | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
This compound
-
CAIX-expressing cancer cell line (e.g., MDA-MB-468, HeLa, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.
Intracellular pH (pHi) Measurement
This protocol measures changes in intracellular pH upon treatment with this compound using the fluorescent dye BCECF-AM.
Materials:
-
This compound
-
CAIX-expressing cancer cell line
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Anhydrous DMSO
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Prepare a 2 µM working solution of BCECF-AM in HBSS. Remove the culture medium and wash the cells once with HBSS. Add 100 µL of the BCECF-AM working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[7][8]
-
Washing: Remove the dye solution and wash the cells twice with HBSS to remove extracellular dye.[7][9]
-
Compound Treatment: Add 100 µL of HBSS containing the desired concentration of this compound or vehicle control to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation wavelengths of 490 nm (pH-sensitive) and 440 nm (pH-insensitive isosbestic point) and an emission wavelength of 535 nm.[7]
-
Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm). A decrease in this ratio indicates intracellular acidification.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
Application Notes and Protocols: hCAIX-IN-16 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1][2] Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment.[1][3] CAIX plays a crucial role in regulating intra- and extracellular pH, which allows cancer cells to survive and proliferate in acidic conditions that would otherwise be toxic.[1][3] By converting carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while contributing to an acidic extracellular milieu. This acidic microenvironment promotes tumor invasion, metastasis, and resistance to chemotherapy.[1][4]
Mechanism of Action
The primary mechanism by which CAIX inhibitors potentiate chemotherapy is through the disruption of pH regulation in the tumor microenvironment.[1][3] Many chemotherapeutic drugs are weak bases that become protonated and thus membrane-impermeable in an acidic extracellular environment, which reduces their uptake by cancer cells.[7] By inhibiting CAIX, hCAIX-IN-16 and its analogs prevent the acidification of the tumor exterior, thereby increasing the intracellular concentration and cytotoxic efficacy of these chemotherapeutic agents.[7] Furthermore, inhibition of CAIX can lead to intracellular acidification, inducing apoptosis and reducing tumor cell growth and survival.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CAIX in the tumor microenvironment and a general experimental workflow for evaluating CAIX inhibitors in combination with chemotherapy.
Caption: CAIX Signaling in the Tumor Microenvironment.
Caption: Preclinical Evaluation Workflow.
Data Presentation: Efficacy of CAIX Inhibitors in Combination with Chemotherapy
The following tables summarize quantitative data from preclinical studies on the combination of CAIX inhibitors (SLC-0111 and S4) with various chemotherapeutic agents.
In Vitro Studies: IC50 Values and Cell Viability
| Cell Line | Chemotherapy | CAIX Inhibitor | Condition | IC50 (Chemo Alone) (µM) | IC50 (Chemo + CAIXi) (µM) | Fold Change | Reference |
| MDA-MB-231 | Doxorubicin (B1662922) | S4 | Hypoxia | 0.25 | 0.14 | 1.79 | [8] |
| HT29-CAIX high | Doxorubicin | S4 | Normoxia | 0.20 | 0.08 | 2.50 | [8] |
| Cell Line | Treatment | % Dead Cells (Annexin V/PI) | Reference |
| A375-M6 | Temozolomide | ~20% | [9] |
| A375-M6 | Temozolomide + SLC-0111 (100 µM) | ~40% | [9] |
| MCF7 | Doxorubicin (90 nM) | ~15% | [10] |
| MCF7 | Doxorubicin (90 nM) + SLC-0111 (100 µM) | ~25% | [10] |
| HCT116 | 5-Fluorouracil (100 µM) | ~10% | [9] |
| HCT116 | 5-Fluorouracil (100 µM) + SLC-0111 (100 µM) | ~15% | [9] |
In Vivo Studies: Tumor Growth Inhibition
| Xenograft Model | Treatment | Outcome | Reference |
| MDA-MB-231 | Doxorubicin + S4 | Decreased doxorubicin efficacy | [11] |
| FaDu | Doxorubicin + S4 | No enhancement of doxorubicin efficacy | [11] |
| HT29-CAIX high | Doxorubicin + S4 | No enhancement of doxorubicin efficacy | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound in combination with chemotherapy on cancer cell lines.[12]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound (and/or other CAIX inhibitors)
-
Chemotherapeutic agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
The next day, treat the cells with various concentrations of the chemotherapeutic agent, this compound, or a combination of both. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the combination treatment.[13][14][15]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or chemotherapy for the desired time (e.g., 24-48 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of the combination treatment on the migratory capacity of cancer cells.[16][17][18]
Materials:
-
6-well or 12-well plates
-
Cancer cell line
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells and debris.
-
Replace the medium with fresh medium containing the treatment (this compound and/or chemotherapy).
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This protocol evaluates the ability of cancer cells to invade through a basement membrane matrix.[19][20][21]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Protocol:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert. The treatment (this compound and/or chemotherapy) can be added to the upper chamber.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invading cells in several microscopic fields and calculate the average.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the in vivo efficacy of this compound in combination with chemotherapy.[22][23][24]
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound and chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage).
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare tumor growth rates and final tumor volumes between the different treatment groups.
Conclusion
The combination of CAIX inhibitors like this compound with conventional chemotherapy presents a promising strategy to overcome drug resistance and enhance therapeutic efficacy, particularly in hypoxic solid tumors. The provided data and protocols offer a framework for researchers to investigate and validate the potential of this combination therapy in various cancer models. Careful experimental design and execution are crucial for obtaining reliable and reproducible results that can guide further preclinical and clinical development.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Signalchem LifeScience [signalchemlifesciences.com]
- 7. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy | PLOS One [journals.plos.org]
- 12. researchhub.com [researchhub.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. clyte.tech [clyte.tech]
- 17. ibidi.com [ibidi.com]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 21. snapcyte.com [snapcyte.com]
- 22. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 24. LLC cells tumor xenograft model [protocols.io]
Application of hCAIX-IN-16 in 3D Tumor Spheroid Models
For Research Use Only.
Introduction
Three-dimensional (3D) tumor spheroids are advanced in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models exhibit gradients of oxygen, nutrients, and pH, as well as complex cell-cell and cell-extracellular matrix (ECM) interactions, making them invaluable for drug discovery and preclinical research.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many types of solid tumors and is a key regulator of tumor pH. Under hypoxic conditions, a common feature of the tumor microenvironment, CAIX is upregulated and contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, thereby promoting tumor cell survival, proliferation, and invasion. The expression of CAIX is predominantly regulated by the hypoxia-inducible factor-1α (HIF-1α). Consequently, CAIX is a promising therapeutic target for anticancer drug development.
hCAIX-IN-16 is a potent and selective inhibitor of human carbonic anhydrase IX (hCAIX). This document provides detailed application notes and protocols for evaluating the efficacy of this compound in 3D tumor spheroid models.
Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of CAIX. By inhibiting CAIX, this compound disrupts the pH regulation in tumor cells, leading to intracellular acidification and a decrease in the acidification of the tumor microenvironment. This disruption of pH homeostasis can, in turn, inhibit tumor cell growth, induce apoptosis, and reduce the invasive potential of cancer cells.
Data Presentation
The following tables summarize the expected quantitative data from the application of this compound in 3D tumor spheroid models of various cancer cell lines.
Table 1: Effect of this compound on Tumor Spheroid Viability (IC50 Values)
| Cell Line | Tumor Type | CAIX Expression | IC50 (µM) of this compound |
| HT-29 | Colorectal Carcinoma | High | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | High | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | Moderate | 55.4 ± 6.7 |
| MCF-7 | Breast Adenocarcinoma | Low | > 100 |
Table 2: Effect of this compound on Tumor Spheroid Growth
| Cell Line | Treatment (Concentration) | Spheroid Diameter Change (%) after 72h |
| HT-29 | Vehicle Control | + 85% |
| This compound (20 µM) | + 30% | |
| MDA-MB-231 | Vehicle Control | + 70% |
| This compound (30 µM) | + 25% |
Table 3: Effect of this compound on Tumor Spheroid Invasion
| Cell Line | Treatment (Concentration) | Invasion Area (%) Relative to Control |
| MDA-MB-231 | Vehicle Control | 100% |
| This compound (50 µM) | 45% | |
| HT-29 | Vehicle Control | 100% |
| This compound (50 µM) | 60% |
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
Materials:
-
Cancer cell lines (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard T-75 flasks to approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and determine the cell concentration and viability.
-
Dilute the cell suspension to a seeding density of 2,000-5,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2. Spheroids will typically form within 48-72 hours.
Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Pre-formed tumor spheroids in 96-well plates
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Carefully remove 50 µL of the medium from each well containing a spheroid and add 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the dose-response curves.
Protocol 3: Spheroid Growth Assay
Materials:
-
Tumor spheroids treated as in Protocol 2
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At designated time points (e.g., 0, 24, 48, and 72 hours) after treatment, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Plot the spheroid growth curves over time for each treatment condition.
Protocol 4: Spheroid Invasion Assay
Materials:
-
Pre-formed tumor spheroids
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound
-
Serum-free cell culture medium
-
Inverted microscope with a camera
-
Image analysis software
Procedure:
-
Thaw the basement membrane matrix on ice.
-
Add 50 µL of the cold liquid matrix to each well of a pre-chilled 96-well plate.
-
Carefully transfer one spheroid into the center of each well containing the matrix.
-
Allow the matrix to solidify by incubating the plate at 37°C for 30-60 minutes.
-
Prepare treatment media containing this compound or vehicle control in serum-free medium.
-
Gently add 100 µL of the treatment media on top of the solidified matrix.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the spheroids at 0, 24, 48, and 72 hours.
-
Measure the total area of invasion (spheroid core + invading cells) at each time point using image analysis software.
-
Quantify the extent of invasion by comparing the area of treated spheroids to the vehicle control.
Conclusion
The protocols and data presented here provide a comprehensive framework for investigating the anti-tumor effects of this compound using 3D tumor spheroid models. These models offer a more physiologically relevant system for evaluating the efficacy of targeted therapies against solid tumors. The inhibition of CAIX by this compound represents a promising strategy to target the hypoxic tumor microenvironment, leading to reduced tumor growth and invasion. Researchers are encouraged to adapt these protocols to their specific cell lines and experimental needs.
Application Notes and Protocols for Measuring Extracellular pH Changes with the Carbonic Anhydrase IX Inhibitor SLC-0111
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular pH (pHe) is a critical parameter of the tumor microenvironment, playing a pivotal role in cancer progression, invasion, and resistance to therapy.[1] Tumor cells often exhibit a reprogrammed metabolism characterized by increased glycolysis, even in the presence of oxygen (the Warburg effect), leading to the production and extrusion of acidic metabolites like lactic acid.[2] This process results in an acidic tumor microenvironment, with a pHe typically ranging from 6.5 to 6.9, while intracellular pH (pHi) is maintained at or above normal physiological levels (around 7.2-7.4).[1][3]
One of the key enzymes responsible for regulating pHe in tumors is Carbonic Anhydrase IX (CAIX), a transmembrane protein highly overexpressed in a wide range of solid tumors and a direct transcriptional target of the hypoxia-inducible factor 1α (HIF-1α).[4][5] CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) at the cell surface.[4] This enzymatic activity contributes to the acidification of the extracellular space, which in turn promotes tumor cell survival, migration, and invasion.[4] Given its tumor-specific expression and crucial role in pH regulation, CAIX has emerged as a promising therapeutic target in oncology.
SLC-0111 is a potent and selective small-molecule inhibitor of carbonic anhydrase IX and XII.[6] As a ureido-substituted benzenesulfonamide, SLC-0111 has demonstrated anti-tumor efficacy in various preclinical models by disrupting pH regulation in cancer cells.[7] These application notes provide a detailed protocol for utilizing SLC-0111 to study its effects on extracellular pH in cancer cell cultures, employing a ratiometric fluorescent pH indicator.
Mechanism of Action and Signaling Pathway
SLC-0111 is a selective inhibitor of the tumor-associated carbonic anhydrase isoforms IX and XII.[6] By binding to the active site of CAIX, SLC-0111 blocks the enzyme's catalytic activity, thereby preventing the hydration of CO₂ to bicarbonate and protons in the extracellular space. This inhibition leads to a decrease in the acidification of the tumor microenvironment. The disruption of this pH-regulating mechanism can sensitize cancer cells to conventional chemotherapies and inhibit tumor growth and metastasis.
dot
Caption: Signaling pathway of CAIX-mediated extracellular acidification and its inhibition by SLC-0111.
Quantitative Data
The inhibitory activity of SLC-0111 has been characterized against various human carbonic anhydrase (hCA) isoforms. The data below highlights its selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and hCA II.
| Isoform | Ki (nM) | Function | Reference |
| hCA I | >10,000 | Cytosolic, ubiquitous | [8] |
| hCA II | >10,000 | Cytosolic, ubiquitous | [8] |
| hCA IX | 45 | Tumor-associated, pH regulation | [8] |
| hCA XII | 4.5 | Tumor-associated, pH regulation | [8] |
Experimental Protocols
Protocol 1: Measuring Extracellular pH Changes in Cancer Cell Monolayers
This protocol describes the use of the ratiometric fluorescent pH indicator, 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein (BCECF), to measure changes in the extracellular pH of cultured cancer cells following treatment with SLC-0111. BCECF is membrane-impermeable and can be added directly to the extracellular medium.
Materials:
-
Cancer cell line known to express CAIX (e.g., HT-29, MDA-MB-231)
-
Complete cell culture medium
-
SLC-0111 (stock solution in DMSO)
-
BCECF, salt form
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Calibration buffers: HBSS adjusted to a range of pH values (e.g., 6.4, 6.6, 6.8, 7.0, 7.2, 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader capable of ratiometric measurements (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)
Procedure:
-
Cell Seeding:
-
Seed CAIX-expressing cancer cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Induction of CAIX Expression (Optional but Recommended):
-
To enhance CAIX expression, incubate the cells under hypoxic conditions (e.g., 1% O₂) for 16-24 hours prior to the experiment.
-
-
Preparation of Reagents:
-
Prepare a working solution of BCECF in HBSS at a final concentration of 1-5 µM.
-
Prepare serial dilutions of SLC-0111 in HBSS from a concentrated stock solution. Include a vehicle control (DMSO) at the same final concentration as in the highest SLC-0111 treatment.
-
-
Treatment and pH Measurement:
-
Gently wash the cell monolayer twice with pre-warmed HBSS (pH 7.4).
-
Add the SLC-0111 dilutions or vehicle control to the respective wells and incubate for the desired treatment time (e.g., 1-4 hours) at 37°C.
-
After the treatment incubation, add the BCECF working solution to all wells.
-
Immediately measure the fluorescence intensity using a plate reader. Set the excitation wavelengths to the pH-sensitive wavelength (~490 nm) and the pH-insensitive (isosbestic) wavelength (~440 nm), and the emission wavelength to ~535 nm.
-
-
Calibration:
-
To generate a standard curve, use wells with untreated cells.
-
Wash the cells with the series of calibration buffers (pH 6.4 to 7.4).
-
Add the BCECF working solution to these wells.
-
Measure the fluorescence at both excitation wavelengths as described above.
-
Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each pH value.
-
Plot the fluorescence ratio against the corresponding pH values to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for each experimental well.
-
Use the calibration curve to convert the fluorescence ratios of your experimental samples into extracellular pH values.
-
Compare the pHe of SLC-0111-treated cells to the vehicle-treated control cells.
-
dot
Caption: Experimental workflow for measuring extracellular pH changes using SLC-0111.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the concentration of the BCECF probe.
-
Ensure that the cell monolayer is confluent.
-
Check the filter sets and settings on the fluorescence plate reader.
-
-
High Background Fluorescence:
-
Ensure thorough washing of the cells to remove any residual phenol (B47542) red from the culture medium.
-
Use a plate with black walls to reduce light scatter.
-
-
Inconsistent Readings:
-
Ensure accurate and consistent pipetting.
-
Allow sufficient time for the pH of the calibration buffers to equilibrate with the cells.
-
Check for cell lifting or death, which can affect the results.
-
Conclusion
The selective CAIX inhibitor SLC-0111 provides a valuable tool for investigating the role of extracellular pH in the tumor microenvironment. The provided protocol offers a robust method for quantifying changes in pHe in response to CAIX inhibition. This approach can be adapted for various cancer cell lines and integrated into drug discovery and development workflows to assess the efficacy of novel anti-cancer agents targeting tumor acidosis.
References
- 1. Tumor pH and its measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor pH imaging | Longo Lab [cim.unito.it]
- 3. Extracellular pH is a biomarker enabling detection of breast cancer and liver cancer using CEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 6. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Chemoresistance in Hypoxic Conditions using the Carbonic Anhydrase IX Inhibitor SLC-0111
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor hypoxia, a common feature of the tumor microenvironment, is a significant contributor to chemoresistance and is associated with poor patient prognosis.[1] A key mediator of the cellular response to hypoxia is the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[2][3] Under hypoxic conditions, HIF-1α is stabilized and induces the expression of numerous genes, including Carbonic Anhydrase IX (CAIX).[4]
CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[5][6] Its activity leads to the acidification of the extracellular tumor microenvironment while maintaining a neutral to alkaline intracellular pH (pHi).[5][6] This pH regulation provides a survival advantage to cancer cells under hypoxic and acidic conditions, contributing to resistance against various chemotherapeutic agents.[1][2]
SLC-0111 (also known as U-104) is a potent and selective small molecule inhibitor of CAIX and CAXII.[7][8][9] By inhibiting CAIX, SLC-0111 disrupts the pH regulation in hypoxic tumor cells, leading to intracellular acidification and sensitization to chemotherapy.[10][11] These application notes provide detailed protocols for utilizing SLC-0111 to study chemoresistance in cancer cells under hypoxic conditions.
Mechanism of Action: Hypoxia-Induced Chemoresistance and CAIX Inhibition
The signaling pathway diagram below illustrates the central role of CAIX in hypoxia-induced chemoresistance and the mechanism by which SLC-0111 counteracts this process.
Caption: Hypoxia-induced chemoresistance pathway and SLC-0111 intervention.
Quantitative Data Summary
The following tables summarize the quantitative effects of SLC-0111 on cancer cell lines under hypoxic conditions.
Table 1: Effect of SLC-0111 on Cell Viability
| Cell Line | Condition | SLC-0111 Concentration (µM) | Incubation Time (h) | Change in Cell Viability | Reference |
| HUH6 (Hepatoblastoma) | Hypoxia (1% O₂) | 125 | Not Specified | Significant Decrease | [5] |
| HUH6 (Hepatoblastoma) | Hypoxia (1% O₂) | 175 | Not Specified | Significant Decrease | [5] |
| HB-295 (Hepatoblastoma) | Hypoxia (1% O₂) | 100-175 | Not Specified | Significant Decrease | [5] |
| A375-M6 (Melanoma) | Normoxia | 100 (in combination with Dacarbazine) | Not Specified | Potentiated Cytotoxicity | [12] |
| MCF7 (Breast Cancer) | Normoxia | 100 (in combination with Doxorubicin) | 48 | Significant Increase in Cell Death | [12] |
| HCT116 (Colorectal) | Normoxia | 100 (in combination with 5-Fluorouracil) | 24 | Enhanced Cytostatic Activity | [12] |
Table 2: Effect of SLC-0111 on Cell Migration
| Cell Line | Condition | SLC-0111 Concentration (µM) | Incubation Time (h) | Reduction in Migration Rate | Reference |
| HUH6 (Hepatoblastoma) | Hypoxia (1% O₂) | 100 | 20 | ~40% | [5] |
| HB-295 (Hepatoblastoma) | Hypoxia (1% O₂) | 100 | 20 | ~35% | [5] |
| HB-303 (Hepatoblastoma) | Hypoxia (1% O₂) | 100 | 20 | Not Specified (Significant) | [5] |
Experimental Protocols
The following diagram outlines a general experimental workflow for studying the effects of SLC-0111 on chemoresistance in hypoxic conditions.
Caption: General experimental workflow for SLC-0111 studies.
Protocol 1: Induction of Hypoxia and Treatment
Objective: To establish hypoxic conditions for cell culture and administer treatment with SLC-0111 and/or a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, A549)
-
Complete cell culture medium
-
SLC-0111 (stock solution in DMSO)
-
Chemotherapeutic agent of choice
-
Hypoxia chamber or incubator with O₂ control (capable of maintaining 1% O₂)
-
Cell culture plates/flasks
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight under normoxic conditions (21% O₂, 5% CO₂).
-
The following day, replace the medium with fresh medium containing the desired concentrations of SLC-0111, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Place the culture vessels in a hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂ at 37°C.
-
Incubate for the desired period (typically 24-72 hours), depending on the specific assay.
Protocol 2: Western Blot Analysis for CAIX and HIF-1α Expression
Objective: To determine the protein expression levels of CAIX and HIF-1α following hypoxic exposure and treatment.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-CAIX, anti-HIF-1α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[13]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[13]
-
Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of SLC-0111 on cell viability and its potential to sensitize cells to chemotherapy under hypoxia.
Materials:
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
Plate reader (luminometer or spectrophotometer)
Procedure (using CellTiter-Glo®):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with SLC-0111 and/or a chemotherapeutic agent as described in Protocol 1.
-
After the incubation period, remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Wound Healing (Scratch) Assay for Cell Migration
Objective: To evaluate the effect of SLC-0111 on the migratory capacity of cancer cells under hypoxia.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate to create a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip or by removing the insert.[14]
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing SLC-0111 or vehicle control.
-
Place the plate in the hypoxia chamber.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 5: Transwell Invasion Assay
Objective: To assess the effect of SLC-0111 on the invasive potential of cancer cells through a basement membrane matrix under hypoxia.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C for 30-60 minutes.[15]
-
Resuspend serum-starved cells in serum-free medium containing SLC-0111 or vehicle control.
-
Seed the cells into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate in the hypoxia chamber for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and express them as the average number of invading cells per field.
References
- 1. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. Slc-0111 | C13H12FN3O3S | CID 310360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for CAIX after hCAIX-IN-16 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and analyzing immunohistochemistry (IHC) for Carbonic Anhydrase IX (CAIX) in tissues following treatment with the inhibitor hCAIX-IN-16.
Introduction to CAIX and this compound
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in numerous types of solid tumors.[1][2][3] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.[1][4] CAIX plays a crucial role in regulating intra- and extracellular pH, which facilitates tumor cell survival, proliferation, and invasion.[1][5] High CAIX expression is often correlated with poor prognosis and resistance to therapy, making it an attractive therapeutic target.[4][5]
This compound is a known inhibitor of human Carbonic Anhydrase IX (hCA IX) and XII (hCA XII).[6] It has demonstrated anti-cancer properties, including the ability to induce cell cycle arrest and apoptosis in cancer cells.[6] Evaluating the effect of this compound on CAIX expression in tumor tissues is critical for understanding its mechanism of action and assessing therapeutic efficacy. Immunohistochemistry is a powerful technique to visualize and quantify CAIX protein expression within the spatial context of the tumor tissue.
Key Applications
-
Pharmacodynamic Biomarker: Assess the in-vivo target engagement of this compound by measuring changes in CAIX expression or localization in tumor tissues.
-
Efficacy Studies: Correlate the reduction in CAIX staining with therapeutic response to this compound treatment in preclinical and clinical studies.
-
Patient Stratification: Identify patients with CAIX-positive tumors who are most likely to respond to this compound therapy.
-
Resistance Mechanisms: Investigate changes in CAIX expression in tumors that develop resistance to this compound.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from IHC analysis of CAIX expression following this compound treatment in a preclinical xenograft model.
Table 1: CAIX Staining Intensity Score
| Treatment Group | N | No Staining (0) | Weak Staining (1+) | Moderate Staining (2+) | Strong Staining (3+) |
| Vehicle Control | 10 | 0 | 1 | 3 | 6 |
| This compound (Low Dose) | 10 | 1 | 4 | 4 | 1 |
| This compound (High Dose) | 10 | 3 | 5 | 2 | 0 |
Table 2: Percentage of CAIX-Positive Tumor Cells
| Treatment Group | N | Mean % Positive Cells | Standard Deviation |
| Vehicle Control | 10 | 85.2 | 8.5 |
| This compound (Low Dose) | 10 | 45.7 | 12.3 |
| This compound (High Dose) | 10 | 20.1 | 7.9 |
Table 3: H-Score for CAIX Expression
H-Score = Σ (Intensity x % Positive Cells)
| Treatment Group | N | Mean H-Score | Standard Deviation |
| Vehicle Control | 10 | 255 | 45 |
| This compound (Low Dose) | 10 | 120 | 38 |
| This compound (High Dose) | 10 | 55 | 25 |
Signaling Pathway and Experimental Workflow
Caption: Hypoxia-induced CAIX expression and its role in pH regulation.
Caption: Experimental workflow for CAIX immunohistochemistry.
Experimental Protocols
I. In Vivo Treatment and Tissue Collection
-
Animal Model: Utilize appropriate tumor xenograft or syngeneic models with known CAIX expression.
-
Treatment: Administer this compound at desired concentrations and treatment schedules. Include a vehicle control group.
-
Tissue Harvest: At the study endpoint, euthanize animals and excise tumors.
-
Fixation: Immediately fix tumors in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing and Embedding: Dehydrate fixed tissues through a series of graded ethanol (B145695) and xylene, and embed in paraffin wax.
II. Immunohistochemistry Staining Protocol for CAIX
Materials:
-
Paraffin-embedded tissue sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Anti-CAIX monoclonal antibody (e.g., clone M75 or similar validated antibody)
-
HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody)
-
DAB substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
-
Maintain at a sub-boiling temperature (95-100°C) for 20 minutes.
-
Allow slides to cool to room temperature for 20 minutes.
-
Rinse with PBS.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Protein Block:
-
Incubate slides with blocking buffer for 30 minutes at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-CAIX primary antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until a brown precipitate is visible (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded ethanol series and xylene.
-
Coverslip with a permanent mounting medium.
-
III. Image Acquisition and Quantitative Analysis
-
Image Acquisition:
-
Scan slides using a whole-slide digital scanner or capture representative images using a light microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification across all samples.
-
-
Quantitative Analysis:
-
Utilize digital image analysis software for objective and reproducible quantification.
-
Staining Intensity: Score the intensity of CAIX staining on a scale of 0 (no staining), 1+ (weak), 2+ (moderate), and 3+ (strong).
-
Percentage of Positive Cells: Determine the percentage of tumor cells exhibiting positive CAIX staining at each intensity level.
-
H-Score Calculation: Calculate the H-score for each sample using the formula: H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells). The H-score ranges from 0 to 300.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Inactive primary/secondary antibody | Use fresh or validated antibodies. |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature. | |
| Incorrect antibody dilution | Titrate the primary antibody to determine the optimal concentration. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Inadequate rinsing | Ensure thorough rinsing between steps. | |
| Endogenous peroxidase activity | Ensure complete peroxidase blocking. | |
| Weak Staining | Primary antibody concentration too low | Increase primary antibody concentration or incubation time. |
| Over-fixation of tissue | Use a more robust antigen retrieval method. |
Conclusion
This document provides a detailed framework for the immunohistochemical analysis of CAIX expression following treatment with the inhibitor this compound. Adherence to these protocols will enable researchers to obtain reliable and quantifiable data to assess the pharmacodynamic effects and therapeutic potential of this compound. Proper validation of antibodies and optimization of the staining protocol for specific tissue types are crucial for generating high-quality, reproducible results.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX - IHC Primary Antibodies [shop.leicabiosystems.com]
- 4. High levels of carbonic anhydrase IX in tumour tissue and plasma are biomarkers of poor prognostic in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX promotes tumour growth and necrosis in vivo and inhibition enhances anti-VEGF therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
hCAIX-IN-16 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of human carbonic anhydrase IX (hCA IX), a transmembrane enzyme that is overexpressed in many types of cancer.[1][2] hCA IX plays a crucial role in regulating intracellular pH (pHi) in tumor cells, particularly under hypoxic conditions.[2][3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, hCA IX helps cancer cells to maintain a neutral pHi while contributing to an acidic tumor microenvironment, which promotes tumor progression and metastasis.[3][5][6] this compound inhibits the enzymatic activity of hCA IX, leading to intracellular acidification and subsequent inhibition of tumor cell growth and proliferation.[5]
Q2: I am observing poor solubility of this compound in my aqueous buffer. What could be the reason?
Q3: What are the recommended solvents for dissolving this compound?
For in vitro experiments, it is common to first dissolve CAIX inhibitors in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock can then be further diluted into your aqueous experimental buffer. It is crucial to keep the final concentration of the organic solvent in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
Q4: My this compound solution appears unstable and precipitates over time. How can I improve its stability?
The stability of this compound in solution can be influenced by several factors including the solvent, pH, temperature, and storage conditions. For stock solutions in DMSO, it is recommended to store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When diluted in aqueous buffers for experiments, the stability may be limited. It is advisable to prepare fresh dilutions for each experiment. The pH of the buffer can also be critical; for some ionizable CAIX inhibitors, solubility and stability are pH-dependent.
Troubleshooting Guides
Solubility Issues
| Problem | Possible Cause | Suggested Solution |
| This compound does not dissolve in aqueous buffer. | High hydrophobicity of the compound. | Prepare a high-concentration stock solution in 100% DMSO. Further dilute the stock solution into the aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells and does not interfere with your assay. |
| Precipitation occurs after diluting the DMSO stock in aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of this compound. Alternatively, consider using a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) or Tween-80 in your final buffer, but validate its compatibility with your experimental system. |
| Inconsistent results between experiments. | Incomplete dissolution or precipitation of the compound. | After preparing the final dilution, visually inspect the solution for any precipitate. Gentle warming or sonication can sometimes aid in dissolution, but be cautious as this may affect the compound's stability. Always vortex the stock solution before making dilutions. |
Stability Issues
| Problem | Possible Cause | Suggested Solution |
| Loss of compound activity over time in aqueous solution. | Degradation of the compound in the aqueous buffer. | Prepare fresh dilutions of this compound from the frozen DMSO stock for each experiment. Avoid storing the compound in aqueous solutions for extended periods. |
| Precipitation in the stock solution upon storage. | Improper storage of the stock solution. | Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Variability in results from the same stock solution. | Degradation due to multiple freeze-thaw cycles. | Prepare single-use aliquots of the stock solution to ensure consistent compound activity. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C.
Protocol 2: General Assay Protocol for Cellular Experiments
-
Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period under your experimental conditions (e.g., normoxia or hypoxia).
-
Analysis: Perform your desired downstream analysis (e.g., cell viability assay, western blot, etc.).
Visualizations
Signaling Pathway of Carbonic Anhydrase IX in pH Regulation
Caption: CAIX-mediated pH regulation in tumor cells.
Experimental Workflow for Testing this compound Solubility
Caption: Workflow for assessing this compound solubility.
Logical Relationship of CAIX Inhibition and Cellular Effects
Caption: Consequence of this compound inhibition.
References
- 1. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hCAIX-IN-16 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hCAIX-IN-16 in cell viability assays. The information is tailored for scientists and professionals in drug development engaged in in vitro cancer research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of human carbonic anhydrase IX (CAIX). CAIX is a transmembrane enzyme that is highly overexpressed in many types of cancer cells, particularly in hypoxic (low oxygen) tumor microenvironments.[1][2] Its primary function is to regulate intracellular and extracellular pH, contributing to an acidic tumor microenvironment which promotes tumor growth, invasion, and metastasis.[1][3][4] By inhibiting the catalytic activity of CAIX, this compound disrupts pH regulation in cancer cells, leading to intracellular acidification and subsequent reduction in cell viability and proliferation.[4][5]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
Quantitative Data Summary: IC50 Values of Representative Sulfonamide CAIX Inhibitors
The following table summarizes the IC50 values for various sulfonamide-based CAIX inhibitors in different cancer cell lines. This data can be used as a reference for designing your initial dose-response experiments with this compound.
| Inhibitor | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| U104 | AT-1 | Prostate Cancer | 72 | ~100 (Normoxia & Hypoxia) |
| S-1 | HeLa | Cervical Cancer | 24 | >200 |
| 48 | ~100 | |||
| 72 | ~50 | |||
| SLC-0111 | RT4 | Bladder Cancer | 72 | No significant effect |
| 5637 | Bladder Cancer | 72 | Mild effect at high concentrations | |
| HT-1376 | Bladder Cancer | 72 | Mild effect at high concentrations | |
| U251 | Glioblastoma | 72 | Mild effect | |
| T98G | Glioblastoma | 72 | Mild effect |
Q3: How should I prepare and store this compound?
Like many small molecule inhibitors, this compound is likely to have low solubility in aqueous solutions.
-
Stock Solution: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an organic solvent such as Dimethyl Sulfoxide (DMSO).[6][7] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of the stock solution in your complete cell culture medium for each experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (media with the same final DMSO concentration as the highest inhibitor concentration) in your experiments.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak cytotoxic effect observed | This compound concentration is too low. | Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 500 µM). |
| Incubation time is too short. | Increase the incubation time with this compound (e.g., up to 72 or 96 hours).[8] | |
| Cell line is resistant to CAIX inhibition. | Ensure your cell line expresses CAIX, particularly under hypoxic conditions. You can verify this using techniques like Western Blot or flow cytometry. Consider using a different cell line known to have high CAIX expression. | |
| Inconsistent results between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and accurate pipetting when seeding the cells. Consider not using the outer wells of the 96-well plate to avoid "edge effects." |
| Pipetting errors during drug dilution. | Use calibrated pipettes and be consistent with your technique. Prepare a master mix of each drug concentration to add to the wells. | |
| Incomplete solubilization of formazan (B1609692) crystals (in MTT/MTS assays). | Ensure the formazan crystals are completely dissolved before reading the absorbance. Gently mix the plate on an orbital shaker. | |
| Inhibitor precipitates in cell culture medium | The inhibitor's solubility limit in the aqueous medium has been exceeded. | Decrease the final concentration of this compound. Perform a stepwise dilution of the DMSO stock in the medium. Ensure the final DMSO concentration is as high as your cells can tolerate (while remaining below toxic levels) to aid solubility.[9][10] |
| High background in cell viability assay | Contamination of cell culture. | Check for microbial contamination. Use fresh, sterile reagents and maintain aseptic techniques. |
| Assay reagent issue. | Ensure assay reagents are not expired and have been stored correctly. |
Experimental Protocols
General Protocol for Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment. For experiments under hypoxic conditions, transfer the plate to a hypoxic chamber (e.g., 1% O2) after initial attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock. A suggested starting range is from 1 µM to 200 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under either normoxic or hypoxic conditions.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathways and Workflows
HIF-1 Signaling Pathway Leading to CAIX Expression
Under hypoxic conditions, the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter region of target genes, including CA9, the gene encoding for CAIX, leading to its increased transcription and expression.
Caption: HIF-1 mediated upregulation of CAIX under hypoxic conditions.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the key steps for performing a cell viability assay to determine the efficacy of this compound.
Caption: Workflow for determining this compound cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 5. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
hCAIX-IN-16 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using hCAIX-IN-16, a potent inhibitor of human carbonic anhydrase (hCA) IX.
Troubleshooting Guide
Issue 1: Unexpected Cellular Effects or Apparent Toxicity
Potential Cause: Off-target inhibition of other carbonic anhydrase isoforms.
Troubleshooting Steps:
-
Review the Selectivity Profile: Before starting experiments, consult the quantitative inhibition data for this compound against various hCA isoforms (see Table 1). Note that this compound also potently inhibits hCA XII and shows some activity against hCA VII and hCA II.
-
Characterize Your Cellular Model: Determine which hCA isoforms are expressed in your cell line. Off-target effects are more likely in cells expressing high levels of hCA II, VII, or XII.
-
Dose-Response Analysis: Perform a careful dose-response study to determine the optimal concentration of this compound that inhibits hCA IX without significantly affecting other isoforms.
-
Control Experiments:
-
Use a cell line with knocked-down or knocked-out hCA IX expression to distinguish between on-target and off-target effects.
-
Compare the effects of this compound with a known, highly selective hCA IX inhibitor if available.
-
Issue 2: Inconsistent or Non-reproducible Results in Cellular Assays
Potential Cause: Variability in experimental conditions affecting hCA IX expression and activity.
Troubleshooting Steps:
-
Control for Hypoxia: hCA IX expression is primarily induced by hypoxia. Ensure that your hypoxic conditions (e.g., O₂ concentration, duration of exposure) are consistent across experiments.
-
pH of Media: The catalytic activity of hCA IX is pH-dependent. Monitor and control the pH of your cell culture medium, as changes can affect inhibitor potency.
-
Compound Stability and Solubility: Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the appropriate solvent before diluting in your assay medium.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target activities of this compound?
A1: this compound is a potent inhibitor of the tumor-associated isoform hCA IX, but it also exhibits activity against other hCA isoforms. It is a highly potent inhibitor of hCA XII, with a similar inhibition constant (Ki) to that of hCA IX. It also shows inhibitory activity against hCA VII and the ubiquitous cytosolic isoform hCA II. It is a weak inhibitor of hCA I and hCA IV. For a detailed selectivity profile, please refer to Table 1.
Q2: How can I mitigate the off-target effects of this compound?
A2: Mitigating off-target effects of this compound can be approached through experimental design and, in the long term, through medicinal chemistry efforts.
-
Experimental Mitigation:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired effect on hCA IX to minimize engagement of off-targets with lower affinity.
-
Cell Line Selection: Use cell lines that have high hCA IX expression and low expression of off-target isoforms like hCA II and hCA XII.
-
Selective Permeabilization: Since hCA IX is a transmembrane protein with an extracellular active site, using non-cell-permeable derivatives of the inhibitor could in principle offer selectivity against cytosolic isoforms like hCA I, II, and VII. However, this compound itself is likely cell-permeable.
-
-
Chemical Mitigation (Future Directions):
-
The structure of this compound can be modified to enhance selectivity. Structure-activity relationship (SAR) studies suggest that modifications to the peripheral groups of the molecule could exploit subtle differences in the active site pockets of different hCA isoforms to improve the selectivity for hCA IX.
-
Q3: What is the recommended experimental protocol for determining the inhibitory potency of this compound?
A3: The inhibitory potency (Ki) of this compound and its analogs is typically determined using a stopped-flow CO₂ hydration assay. A detailed protocol is provided in the "Experimental Protocols" section.
Quantitative Data
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound
| Isoform | Ki (nM) |
| hCA I | >10000 |
| hCA II | 89.4 |
| hCA IV | 954.7 |
| hCA VII | 45.3 |
| hCA IX | 10.7 |
| hCA XII | 11.5 |
Data extracted from J. Med. Chem. 2023, 66, 1, 677–691.
Experimental Protocols
Stopped-Flow CO₂ Hydration Assay for Measuring Inhibition Constants (Ki)
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide. The assay is performed using a stopped-flow instrument.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (hCA I, II, IV, VII, IX, XII)
-
This compound
-
Buffer: Tris-HCl (pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the purified hCA enzymes and the inhibitor to the desired concentrations in the assay buffer.
-
-
Assay Performance:
-
The two syringes of the stopped-flow instrument are loaded with the reactants. Syringe A contains the enzyme solution with or without the inhibitor. Syringe B contains the CO₂-saturated water and the pH indicator.
-
The solutions are rapidly mixed, initiating the CO₂ hydration reaction.
-
The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to proton formation.
-
-
Data Analysis:
-
The initial rates of the reaction are determined for the uninhibited and inhibited reactions.
-
The inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
-
Visualizations
Caption: Role of hCAIX in the tumor microenvironment and its inhibition by this compound.
Caption: Experimental workflow for determining the selectivity profile of an hCAIX inhibitor.
Troubleshooting inconsistent results with hCAIX-IN-16
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-16, also known as SLC-0111.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (SLC-0111)?
A1: this compound (SLC-0111) is a potent and selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII).[1][2] These enzymes are zinc metalloenzymes that are highly expressed in many solid tumors, particularly in hypoxic (low oxygen) regions.[3][4][5][6] CAIX plays a crucial role in maintaining the intracellular pH of cancer cells in the acidic tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] By inhibiting CAIX, SLC-0111 disrupts pH regulation, leading to intracellular acidification, which can inhibit tumor cell growth, proliferation, and survival.[3][7] The acidic extracellular environment, which promotes metastasis and chemotherapy resistance, is also influenced by CAIX activity.[3]
Q2: Under what conditions is this compound (SLC-0111) most effective?
A2: The efficacy of SLC-0111 is highly dependent on the cellular environment. It is most effective under hypoxic conditions, where the expression of its primary target, CAIX, is upregulated by Hypoxia-Inducible Factor 1α (HIF-1α).[3][6][8] Its mechanism of action can be environment-dependent, with different transcriptomic changes observed in normoxic versus hypoxic conditions.[8] Some studies have shown that SLC-0111 can also be effective in sensitizing cancer cells to conventional chemotherapy, even under normoxic conditions.[7][9]
Q3: Is CAIX expression necessary for a cellular response to SLC-0111?
A3: While CAIX is the primary target, some studies suggest that SLC-0111 may have effects even in the absence of detectable CAIX expression, indicating potential off-target effects or activity against other CA isoforms like CAXII.[2][8] However, the most significant effects are typically observed in cells with high CAIX expression, which is often induced by hypoxia.[8] Therefore, it is crucial to assess CAIX expression levels in your experimental model.
Q4: What are the known off-target effects of SLC-0111?
A4: SLC-0111 is designed to be selective for the transmembrane CA isoforms IX and XII over the cytosolic isoforms CA I and II.[1] However, as with any small molecule inhibitor, off-target effects are possible and may contribute to observed cellular responses, especially in the absence of CAIX expression.[8] Further investigation into the specific off-target interactions of SLC-0111 is ongoing.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability assays.
-
Q: Why am I seeing variable effects on cell viability after treatment with SLC-0111?
-
A: Inconsistent results in cell viability can be attributed to several factors:
-
CAIX Expression Levels: The level of CAIX expression can vary significantly between different cell lines and even within the same cell population.[8] It is recommended to verify CAIX expression in your cell model at both the mRNA and protein level.
-
Oxygen Conditions: The efficacy of SLC-0111 is often enhanced under hypoxic conditions due to the upregulation of CAIX.[8] Ensure that your experimental setup maintains consistent oxygen levels. Results will likely differ between normoxic (standard culture) and hypoxic conditions.
-
pH of Culture Medium: The activity of CAIX and the effect of its inhibition are closely linked to pH. Variations in the buffering capacity or pH of your culture medium could influence the outcome.
-
Cell Seeding Density: Cell density can influence the local microenvironment, including oxygen and nutrient levels, which can impact CAIX expression and inhibitor efficacy. Maintain consistent seeding densities across experiments.
-
-
Issue 2: My results from migration or invasion assays are not reproducible.
-
Q: What could be causing the variability in my cell migration/invasion assay results with SLC-0111?
-
A: In addition to the factors mentioned for cell viability, consider the following for migration and invasion assays:
-
Assay-Specific Conditions: The specific conditions of your migration or invasion assay (e.g., wound healing, transwell) can influence the outcome. Ensure consistent timing of treatment and analysis. SLC-0111 has been shown to reduce hepatoblastoma cell motility in a wound healing assay.[8]
-
Extracellular Matrix (ECM) Components: If using a transwell invasion assay, the composition and thickness of the ECM can affect cell behavior and response to the inhibitor.
-
-
Issue 3: SLC-0111 does not appear to be as effective as expected, even in CAIX-positive cells.
-
Q: I've confirmed CAIX expression, but the inhibitory effect of SLC-0111 is weaker than anticipated. What should I check?
-
A: If the efficacy of SLC-0111 is lower than expected, consider these points:
-
Inhibitor Stability and Storage: Ensure that the SLC-0111 compound is properly stored and has not degraded. Prepare fresh stock solutions regularly.
-
Drug Concentration and Treatment Duration: The effective concentration and treatment time can vary between cell lines and experimental conditions. It may be necessary to perform a dose-response and time-course experiment to determine the optimal parameters for your specific model.
-
Combination with other agents: SLC-0111 has been shown to potentiate the effects of conventional chemotherapeutic agents like Dacarbazine, Temozolomide (B1682018), Doxorubicin, and 5-Fluorouracil.[7][9] Its effect as a single agent might be more cytostatic than cytotoxic in some cell lines.[7]
-
-
Data Summary
Table 1: In Vitro Efficacy of SLC-0111 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Experimental Condition | Assay | Concentration | Observed Effect | Reference |
| HUH6, HB-295, HB-303 | Hepatoblastoma | Hypoxia | Cell Viability | Not specified | Decreased cell viability | [8] |
| HUH6 | Hepatoblastoma | Normoxia & Hypoxia | Wound Healing | Not specified | Reduced cell motility | [8] |
| A375-M6 | Melanoma | Normoxia | Cell Viability | 100 µM | Potentiated cytotoxicity of Dacarbazine and Temozolomide | [7] |
| MCF7 | Breast Cancer | Normoxia | Cell Viability | 100 µM | Increased cell death in combination with Doxorubicin | [7] |
| HCT116 | Colorectal Cancer | Normoxia | Cell Viability | 100 µM | Enhanced cytostatic activity of 5-Fluorouracil | [7] |
| D456, 1016 | Glioblastoma (PDX) | Normoxia & Hypoxia | Cell Growth | Not specified | Decreased cell growth, enhanced effect of Temozolomide | [10] |
Table 2: Pharmacokinetic Parameters of SLC-0111 in Humans (Phase 1 Study)
| Dose | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL*h) | Mean Tmax (hours) |
| 500 mg | 4350 | 33 | 2.46 - 6.05 |
| 1000 mg | 6220 | 70 | 2.46 - 6.05 |
| 2000 mg | 5340 | 94 | 2.46 - 6.05 |
Data from a Phase 1 study in patients with advanced solid tumors.[11]
Experimental Protocols
1. Cell Viability Assay (MTT/XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of SLC-0111 concentrations (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO). For hypoxia experiments, place the plates in a hypoxic chamber (e.g., 1% O2) immediately after adding the compound.
-
Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: For MTT, add solubilization solution. For XTT, no solubilization step is needed. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of SLC-0111 or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Caption: Mechanism of this compound (SLC-0111) action in the tumor microenvironment.
Caption: A typical experimental workflow for evaluating the effects of SLC-0111.
References
- 1. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. Signalchem LifeScience [signalchemlifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of hCAIX-IN-16
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the in vivo delivery of hCAIX-IN-16, a potent inhibitor of human carbonic anhydrase IX (hCA IX). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful in vivo studies.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the class of ureido-substituted benzenesulfonamides, which selectively target the tumor-associated enzyme carbonic anhydrase IX (CAIX).[1][2][3][4][5][6] CAIX is a key regulator of pH in the tumor microenvironment, particularly under hypoxic conditions, and its inhibition is a promising strategy in cancer therapy.[2][4][5] this compound has demonstrated significant inhibitory activity against hCA IX and hCA XII. However, like many small molecule inhibitors, achieving optimal in vivo delivery can be challenging due to factors such as poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the in vivo delivery of this compound?
A1: The primary challenge for the in vivo delivery of this compound, a ureido-substituted benzenesulfonamide, is likely its poor aqueous solubility. This can lead to low bioavailability, rapid clearance, and suboptimal therapeutic concentrations at the tumor site.
Q2: What are the recommended starting formulations for in vivo studies with this compound?
A2: Based on formulations used for structurally similar compounds, two potential starting formulations are recommended:
-
For intravenous or intraperitoneal administration: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
For oral administration: A suspension in 10% DMSO and 90% corn oil. It is crucial to sonicate the mixture to ensure complete dissolution.
Q3: How can I improve the solubility of this compound for my experiments?
A3: Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Utilize a mixture of solvents such as DMSO, PEG300, or ethanol (B145695) to dissolve the compound before dilution in an aqueous vehicle.
-
Surfactants: Incorporate surfactants like Tween-80 or Cremophor EL to increase solubility and stability in aqueous solutions.
-
pH adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly enhance solubility.
-
Nanoparticle formulation: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve solubility, stability, and tumor targeting.
Q4: What are the key parameters to consider when evaluating the in vivo efficacy of this compound?
A4: Key parameters include:
-
Pharmacokinetics (PK): Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Pharmacodynamics (PD): Measure the inhibition of CAIX activity in the tumor and its downstream effects on the tumor microenvironment (e.g., pH).
-
Anti-tumor efficacy: Assess the reduction in tumor growth and metastasis in relevant cancer models.
-
Toxicity: Monitor for any adverse effects in the treated animals.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility of the compound in the chosen vehicle. | 1. Increase the concentration of the co-solvent (e.g., DMSO, PEG300). 2. Add or increase the concentration of a surfactant (e.g., Tween-80). 3. Use sonication or gentle heating to aid dissolution. 4. Consider alternative formulation strategies such as nanoparticle encapsulation. |
| Low bioavailability after oral administration | Poor absorption from the gastrointestinal tract due to low solubility or degradation. | 1. Optimize the formulation to enhance solubility (see above). 2. Co-administer with absorption enhancers. 3. Consider alternative administration routes such as intraperitoneal or intravenous injection. |
| Rapid clearance of the compound in vivo | Fast metabolism or excretion. | 1. Formulate with agents that can protect the compound from degradation (e.g., PEGylation). 2. Use nanoparticle delivery systems to prolong circulation time. 3. Evaluate different dosing schedules (e.g., more frequent administration). |
| Lack of anti-tumor efficacy | Suboptimal drug concentration at the tumor site. | 1. Confirm target engagement by measuring CAIX inhibition in the tumor. 2. Increase the dose of this compound, monitoring for toxicity. 3. Optimize the formulation and delivery route to improve tumor accumulation. 4. Combine this compound with other therapies, as CAIX inhibitors can enhance the efficacy of chemotherapy and radiation. |
| Observed toxicity in animals | Off-target effects or issues with the formulation vehicle. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Evaluate the toxicity of the vehicle alone. 3. Consider more targeted delivery systems like antibody-drug conjugates or ligand-targeted nanoparticles to reduce systemic exposure. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and a related compound.
| Compound | Target | Ki (nM) | Reference |
| This compound (Compound 12d) | hCA IX | 190.0 | [1] |
| hCA XII | 187.9 | [1] | |
| SLC-0111 (a related ureido-substituted benzenesulfonamide) | hCA IX | 10.8 | |
| hCA XII | 30.2 |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation (Solution for Injection)
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex to dissolve the compound completely.
-
Add PEG300 to a final concentration of 40% of the total volume and vortex thoroughly.
-
Add Tween-80 to a final concentration of 5% of the total volume and vortex until the solution is clear.
-
Add sterile saline to bring the solution to the final desired volume (45% of the total volume).
-
Vortex the final solution until it is homogeneous.
-
If any precipitation is observed, sonicate the solution for 5-10 minutes until it becomes clear.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: In Vivo Formulation Preparation (Oral Suspension)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO to a final concentration of 10% of the total volume and vortex to create a concentrated stock solution.
-
Add corn oil to the desired final volume (90% of the total volume).
-
Vortex the mixture vigorously to form a suspension.
-
Sonicate the suspension for 10-15 minutes to ensure a uniform particle size distribution.
-
Administer the suspension to the animals via oral gavage, ensuring the suspension is well-mixed before each administration.
Visualizations
Signaling Pathway of CAIX in the Tumor Microenvironment
References
- 1. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing hCAIX Inhibitor Toxicity in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering toxicity with carbonic anhydrase IX (CAIX) inhibitors, using the well-characterized inhibitor SLC-0111 as a primary example to address potential issues with investigational compounds like hCAIX-IN-16.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of hCAIX inhibitors and how does it relate to potential toxicity?
A1: Human carbonic anhydrase IX (hCAIX) is a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia.[1][2][3][4] It plays a crucial role in regulating intra- and extracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4][5] This activity helps tumor cells to maintain a favorable intracellular pH for survival and proliferation while contributing to an acidic tumor microenvironment, which promotes invasion and metastasis.[2][4]
hCAIX inhibitors, such as SLC-0111, are typically ureido-substituted benzenesulfonamides that selectively bind to the active site of CAIX, blocking its catalytic function.[6][7] The intended therapeutic effect is to disrupt pH regulation in tumor cells, leading to intracellular acidification and subsequent cell death or sensitization to other therapies.[2][8]
Potential toxicity can arise from a few key factors:
-
On-target effects in normal tissues: Although CAIX expression is highly restricted in normal tissues, low-level expression in certain areas could be affected.
-
Off-target inhibition: While designed to be selective for CAIX, inhibitors might show some activity against other carbonic anhydrase isoforms (e.g., CAII), which are ubiquitously expressed and essential for normal physiological functions.
-
Compound-specific issues: The specific chemical properties of the inhibitor itself, independent of its CAIX inhibitory activity, could contribute to toxicity.
Q2: What are the common adverse effects observed with CAIX inhibitors in animal models and clinical trials?
A2: Based on preclinical and clinical studies of the selective CAIX inhibitor SLC-0111, the following adverse events have been reported. These may be indicative of the types of toxicities to monitor for with novel hCAIX inhibitors.
Commonly observed adverse effects include:
-
Fatigue
-
Nausea and Vomiting
-
Diarrhea
-
Taste alterations[6]
These are generally considered class effects of carbonic anhydrase inhibitors.[6][9] In a Phase 1 study of SLC-0111, these effects were generally manageable, and no significant dose-limiting toxicities were reported at doses up to 1000 mg/day.[6][8][9]
Q3: Are there strategies to mitigate the toxicity of hCAIX inhibitors during in vivo experiments?
A3: Yes, several strategies can be employed to manage and mitigate potential toxicities:
-
Dose Escalation Studies: Begin with lower doses and carefully escalate while monitoring for any signs of toxicity. This helps in identifying a maximum tolerated dose (MTD).
-
Formulation Optimization: The formulation of the drug can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, as well as tolerability. For instance, taste alterations with SLC-0111 suggested a need for formulation improvement.[6]
-
Supportive Care: Provide supportive care to manage symptoms like dehydration from diarrhea or vomiting.
-
Combination Therapy: Combining the hCAIX inhibitor with other agents may allow for lower, less toxic doses of each compound while achieving a synergistic therapeutic effect.[2][4]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring: Understanding the drug's concentration in plasma over time and its effect on the target can help in optimizing the dosing regimen to maintain efficacy while minimizing toxicity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo studies with hCAIX inhibitors.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high mortality in animal subjects | - Incorrect dosing or calculation error.- Acute off-target toxicity.- Formulation issues leading to rapid, high exposure. | - Verify Dose Calculation: Double-check all calculations for dose preparation and administration.- Conduct a Dose-Ranging Study: Start with a much lower dose and perform a systematic dose escalation.- Analyze Formulation: Ensure the drug is properly solubilized and stable in the vehicle. Consider alternative formulations. |
| Significant weight loss in animals | - Dehydration due to diarrhea or vomiting.- Reduced food and water intake due to malaise or taste aversion.- Systemic toxicity affecting metabolism. | - Monitor Food and Water Intake: Quantify daily consumption.- Provide Supportive Care: Administer subcutaneous fluids for dehydration. Provide palatable, high-calorie food supplements.- Evaluate for Gastrointestinal Toxicity: Perform histological analysis of the GI tract. |
| Neurological symptoms (e.g., ataxia, lethargy) | - Off-target inhibition of carbonic anhydrase isoforms in the central nervous system.- Compound-specific neurotoxicity. | - Assess CNS Penetration: Determine if the compound crosses the blood-brain barrier.- Evaluate CA Isoform Selectivity: Profile the inhibitor against a panel of CA isoforms, particularly those expressed in the CNS.- Reduce Dose: Determine if symptoms are dose-dependent. |
| Lack of tumor response at tolerated doses | - Insufficient drug exposure at the tumor site.- Tumor resistance mechanisms.- Poor target engagement. | - Measure Intratumoral Drug Concentration: Use techniques like LC-MS/MS to quantify the compound in tumor tissue.- Confirm CAIX Expression: Verify that the tumor model expresses high levels of CAIX.- Assess Target Inhibition: Measure downstream markers of CAIX inhibition in the tumor (e.g., changes in intratumoral pH). |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the selective CAIX inhibitor SLC-0111.
Table 1: Pharmacokinetic Parameters of SLC-0111 in Patients (Single Dose) [6]
| Dose Cohort | Mean Cmax (ng/mL) | Mean AUC(0-24) (µg/mL·h) |
| 500 mg | 4350 | 33 |
| 1000 mg | 6220 | 70 |
| 2000 mg | 5340 | 94 |
Table 2: In Vitro Cytotoxicity of SLC-0111 and a Novel Analog (Pyr) [10]
| Compound | Cell Line | IC50 (µg/mL) |
| SLC-0111 | HT-29 (Colon Cancer) | 13.53 |
| MCF7 (Breast Cancer) | 18.15 | |
| PC3 (Prostate Cancer) | 8.71 | |
| CCD-986sk (Normal Skin) | 45.70 | |
| Pyr | HT-29 (Colon Cancer) | 27.74 |
| MCF7 (Breast Cancer) | 11.20 | |
| PC3 (Prostate Cancer) | 8.36 | |
| CCD-986sk (Normal Skin) | 50.32 |
Experimental Protocols
1. In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Groups: 5 groups of 3-5 mice each (vehicle control and four escalating dose levels of the hCAIX inhibitor).
-
Drug Administration: Administer the compound daily via oral gavage for 14 consecutive days. The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose (B11928114) in water).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological examination.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
2. Pharmacokinetic (PK) Study in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old, cannulated (jugular vein) if serial sampling is required.
-
Dosing: Administer a single dose of the hCAIX inhibitor via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Analysis: Quantify the concentration of the parent drug in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (T1/2) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: Mechanism of hCAIX in the tumor microenvironment and its inhibition.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-vulnerabilities of inhibiting carbonic anhydrase IX in ferroptosis-mediated tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signalchem LifeScience [signalchemlifesciences.com]
- 5. physoc.org [physoc.org]
- 6. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to hCAIX-IN-16 and other CAIX Inhibitor Treatments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-16, and other related compounds like SLC-0111.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 12d) is an inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), with Ki values of 190.0 nM and 187.9 nM, respectively.[1] Carbonic anhydrase IX is a transmembrane enzyme that is highly expressed in many solid tumors and is induced by hypoxia.[2] It plays a crucial role in regulating intra- and extracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2] By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent induction of apoptosis and cell cycle arrest in cancer cells.[1]
Q2: What is the relationship between this compound and SLC-0111?
A2: Both this compound and SLC-0111 are potent inhibitors of carbonic anhydrase IX. SLC-0111 (also known as U-104) is another well-characterized CAIX/XII inhibitor that has undergone phase I clinical trials for advanced solid tumors.[3][4] While they are distinct chemical entities, the principles of their mechanism of action and the potential mechanisms of resistance are likely to be similar. Therefore, troubleshooting strategies and experimental considerations for SLC-0111 are often applicable to this compound.
Q3: Under what experimental conditions should I expect to see the strongest effect of this compound?
A3: The expression of CAIX is primarily induced by hypoxia (low oxygen conditions). Therefore, the effects of this compound are most pronounced in cancer cells cultured under hypoxic conditions (e.g., 1% O₂). In normoxic (normal oxygen) conditions, CAIX expression is often low, and thus the inhibitory effects of this compound may be minimal.
Q4: Can this compound be used to overcome resistance to other cancer therapies?
A4: Yes, studies with the similar CAIX inhibitor SLC-0111 have shown that it can re-sensitize cancer cells to conventional chemotherapies. For example, SLC-0111 has been shown to enhance the cytotoxic effects of drugs like 5-Fluorouracil, taxane-derived drugs, and platinum-based drugs in gastric cancer cell lines.[1] It can also increase the efficacy of doxorubicin (B1662922) in breast cancer cells and dacarbazine/temozolomide in melanoma.
Troubleshooting Guides
Issue 1: Inconsistent or weak anti-proliferative effects of this compound in cell-based assays.
-
Potential Cause 1: Low CAIX expression in the cell line.
-
Recommended Solution: Confirm CAIX expression in your cell line of choice using techniques like Western blot, flow cytometry, or immunohistochemistry. It is advisable to culture the cells under hypoxic conditions to induce CAIX expression before treatment.
-
-
Potential Cause 2: Suboptimal inhibitor concentration or treatment duration.
-
Recommended Solution: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal IC50 for your specific cell line and experimental conditions. Also, consider extending the treatment duration, as the effects on cell viability may not be apparent after short incubation times.
-
-
Potential Cause 3: Instability or precipitation of the inhibitor in culture medium.
-
Recommended Solution: Ensure the inhibitor is fully dissolved in the vehicle solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect the medium for any signs of precipitation. It is also good practice to prepare fresh dilutions of the inhibitor for each experiment.
-
Issue 2: High background or non-specific signal in immunohistochemistry (IHC) for CAIX.
-
Potential Cause 1: Non-specific antibody binding.
-
Recommended Solution: Optimize the antibody concentration and incubation time. Include appropriate controls, such as an isotype control and staining of a known CAIX-negative cell line, to ensure the specificity of the antibody.
-
-
Potential Cause 2: Endogenous peroxidase activity.
-
Recommended Solution: Ensure adequate blocking of endogenous peroxidases by using a hydrogen peroxide solution before the primary antibody incubation.
-
Issue 3: Difficulty in observing sensitization to other chemotherapeutic agents.
-
Potential Cause 1: Inappropriate timing of drug administration.
-
Recommended Solution: The timing of this compound and the chemotherapeutic agent administration can be critical. Experiment with different treatment schedules, such as pre-treatment with this compound for a period before adding the chemotherapeutic agent, or co-administration of both drugs.
-
-
Potential Cause 2: The chosen chemotherapeutic agent does not have a resistance mechanism linked to the tumor microenvironment regulated by CAIX.
-
Recommended Solution: Review the literature to ensure that the resistance to the chosen chemotherapeutic agent is associated with hypoxia and/or acidosis. CAIX inhibitors are more likely to be effective in overcoming resistance in such cases.
-
Data Presentation
Table 1: Inhibitory Activity of this compound and SLC-0111
| Compound | Target | Ki (nM) |
| This compound | hCA IX | 190.0[1] |
| hCA XII | 187.9[1] | |
| SLC-0111 | CA IX | 45.1 |
| CA XII | 4.5 |
Table 2: Effect of SLC-0111 in Combination with Chemotherapy on Cell Viability
| Cell Line | Chemotherapy | SLC-0111 Concentration | % Reduction in Cell Viability (Combination vs. Chemo alone) |
| Gastric Cancer (AGS) | 5-Fluorouracil | Not specified | Significant increase in apoptosis[5] |
| Gastric Cancer (AGS) | Cisplatin | Not specified | Significant increase in apoptosis[5] |
| Breast Cancer (MCF7) | Doxorubicin (90 nM) | 100 µM | Significant increase in cell death[4] |
| Colorectal Cancer (HCT116) | 5-Fluorouracil (100 µM) | 100 µM | No significant increase in cell death, but reduction in proliferation[4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Hypoxic Induction (Optional): If studying the effect under hypoxia, place the plate in a hypoxic chamber (1% O₂) for 24-48 hours to induce CAIX expression.
-
Treatment: Treat the cells with various concentrations of this compound (and/or a chemotherapeutic agent) and incubate for the desired period (e.g., 48-72 hours). Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot for CAIX Expression
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CAIX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Signaling pathway of CAIX induction by hypoxia and its inhibition by this compound.
Caption: General experimental workflow for studying this compound effects.
Caption: Logical relationship between resistance mechanisms and overcoming strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Incubation Time for hCAIX-IN-16 Experiments
Welcome to the technical support center for hCAIX-IN-16, a potent inhibitor of human carbonic anhydrase IX (hCAIX). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions, with a specific focus on incubation time. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII), with Ki values of 190.0 nM and 187.9 nM, respectively.[1][2] By inhibiting hCAIX, a key enzyme in pH regulation, especially in hypoxic tumor environments, this compound can lead to intracellular acidosis, which in turn can arrest the cell cycle and induce apoptosis in cancer cells.[1][3]
Q2: What is a recommended starting point for incubation time when using this compound in cell-based assays?
A2: A common starting point for incubation time with this compound and similar carbonic anhydrase inhibitors ranges from 24 to 72 hours.[3] For initial cytotoxicity or proliferation assays, a 48-hour or 72-hour incubation is often used to allow for sufficient time to observe an effect. For signaling pathway studies, shorter time points may be necessary to capture transient events. It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental endpoint.
Q3: How does the optimal incubation time for this compound vary between different assays?
A3: The optimal incubation time is dependent on the biological process being measured:
-
Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo): Longer incubation times (24, 48, 72 hours) are typically required to observe significant effects on cell proliferation and death.[4]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity): The timing of apoptosis can vary. Early signs of apoptosis, like phosphatidylserine (B164497) externalization (Annexin V staining), may be detectable within a few hours, while later events like DNA fragmentation may require 24 hours or more.[5] A time-course experiment (e.g., 6, 12, 24, 48 hours) is crucial.
-
Cell Cycle Analysis: Cell cycle arrest can often be observed within one to two cell cycles. An incubation time of 24 to 48 hours is a good starting point for many cancer cell lines.[6]
-
Western Blotting for Protein Expression: To detect changes in the expression of downstream signaling proteins, a time-course experiment with a range of time points (e.g., 1, 3, 6, 12, 24 hours) is recommended to capture both early and late changes.[2]
Q4: Should the media with this compound be replenished during long incubation periods?
A4: For incubation times longer than 24-48 hours, it is good practice to consider replenishing the media containing fresh this compound. This is especially important if the compound has limited stability in the culture medium at 37°C. A stability assay of this compound in your specific cell culture medium can help determine if replenishment is necessary.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Suboptimal Incubation Time: The incubation period may be too short for the effect to manifest. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 12, 24, 48, 72 hours) to identify the optimal duration for your assay and cell line. |
| 2. Suboptimal Inhibitor Concentration: The concentration of this compound may be too low. | 2. Perform a Dose-Response Experiment: Test a range of concentrations around the reported Ki values to determine the IC50 for your specific cell line. | |
| 3. Cell Line Resistance: The target cell line may have low expression of hCAIX or intrinsic resistance mechanisms. | 3. Verify hCAIX Expression: Confirm hCAIX expression in your cell line via Western Blot or qPCR, especially under hypoxic conditions, which are known to upregulate CAIX.[8][9] | |
| 4. Compound Instability or Precipitation: this compound may be degrading or precipitating in the culture medium. | 4. Check Solubility and Stability: Ensure the final solvent concentration (e.g., DMSO) is non-toxic (typically <0.5%).[7] Prepare fresh stock solutions and consider a stability assay in your medium.[7] | |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. Use a cell counter for accuracy. |
| 2. Edge Effects: Evaporation from wells on the edge of the plate. | 2. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| 3. Inaccurate Pipetting: Errors in dispensing inhibitor or cells. | 3. Calibrate Pipettes: Regularly calibrate your pipettes and use appropriate pipetting techniques. | |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cells. |
| 2. Variations in Hypoxia Conditions: If applicable, inconsistent oxygen levels can affect hCAIX expression. | 2. Standardize Hypoxia Protocol: Ensure consistent and validated hypoxic conditions (e.g., 1% O2) for all relevant experiments. | |
| 3. Reagent Variability: Differences in media, serum, or inhibitor batches. | 3. Use Consistent Reagents: Use the same lot of reagents whenever possible and qualify new lots. |
Data Presentation
Table 1: Illustrative IC50 Values of a CAIX Inhibitor in Various Cancer Cell Lines at Different Incubation Times
Note: The following data is illustrative and based on typical results for selective CAIX inhibitors. Actual IC50 values for this compound should be determined experimentally for each cell line.
| Cell Line | Cancer Type | Incubation Time (hours) | Illustrative IC50 (µM) |
| HT-29 | Colorectal Carcinoma | 24 | > 50 |
| 48 | 25.3 | ||
| 72 | 10.1 | ||
| MDA-MB-231 | Breast Adenocarcinoma | 24 | 45.8 |
| 48 | 18.2 | ||
| 72 | 7.5 | ||
| A549 | Lung Carcinoma | 24 | > 50 |
| 48 | 33.7 | ||
| 72 | 15.9 | ||
| HeLa | Cervical Cancer | 24 | 30.5 |
| 48 | 12.1 | ||
| 72 | 5.2 |
Table 2: Illustrative Time-Dependent Induction of Apoptosis by a CAIX Inhibitor in a Responsive Cancer Cell Line
Note: This data is illustrative. The percentage of apoptotic cells should be determined experimentally using methods such as Annexin V/PI staining followed by flow cytometry.
| Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.5 | 1.8 ± 0.3 |
| 6 | 8.7 ± 1.2 | 3.1 ± 0.6 |
| 12 | 15.3 ± 2.1 | 5.9 ± 0.9 |
| 24 | 28.9 ± 3.5 | 12.4 ± 1.8 |
| 48 | 25.1 ± 2.9 | 22.7 ± 2.5 |
Table 3: Illustrative Time-Dependent Cell Cycle Arrest Induced by a CAIX Inhibitor
Note: This data is illustrative. Cell cycle distribution should be determined experimentally by propidium (B1200493) iodide (PI) staining and flow cytometry.
| Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| 12 | 60.3 ± 3.1 | 25.8 ± 2.2 | 13.9 ± 1.7 |
| 24 | 72.5 ± 4.0 | 15.2 ± 1.8 | 12.3 ± 1.4 |
| 48 | 75.8 ± 3.7 | 10.9 ± 1.5 | 13.3 ± 1.6 |
Experimental Protocols
Protocol 1: Time-Course Cytotoxicity Assay using MTT
Objective: To determine the optimal incubation time for this compound to induce cytotoxicity in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Time-Course Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. The optimal incubation time is the one that provides a clear dose-response relationship and a significant reduction in cell viability at relevant concentrations.
Protocol 2: Time-Course Apoptosis Assay using Annexin V/PI Staining
Objective: To determine the kinetics of apoptosis induction by this compound.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a fixed concentration of this compound (e.g., the IC50 value determined from cytotoxicity assays) or vehicle control.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, and 48 hours).
-
Cell Harvesting: At each time point, harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.[10]
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Analysis: Plot the percentage of apoptotic cells against time to determine the optimal incubation period for observing apoptosis.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. embopress.org [embopress.org]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Harbor Capital Appreciation Inv (HCAIX) [aaii.com]
- 6. Quantitative analysis of cell cycle phase durations and PC12 differentiation using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medic.upm.edu.my [medic.upm.edu.my]
- 9. seekingalpha.com [seekingalpha.com]
- 10. Induction of apoptosis in human colon cancer HCT116 cells treated with an extract of the plant product, Chios mastic gum - PubMed [pubmed.ncbi.nlm.nih.gov]
hCAIX-IN-16 degradation and proper storage conditions
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of hCAIX-IN-16?
A1: While specific instructions for this compound are unavailable, solid forms of most small molecule inhibitors are best stored in a tightly sealed container at -20°C, protected from light and moisture. For long-term storage, -80°C is also an option.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is advisable to use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO). To minimize degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.
Q3: How should I store stock solutions of this compound?
A3: Based on recommendations for similar compounds, stock solutions of hCAIX inhibitors should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1]. It is crucial to prevent repeated freeze-thaw cycles.
Q4: What are the potential signs of this compound degradation?
A4: Signs of degradation can include:
-
A decrease in the inhibitory activity of the compound in your experiments.
-
Changes in the physical appearance of the solid compound or solution (e.g., color change, precipitation).
-
The appearance of new peaks or a decrease in the main peak when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: I am observing a decrease in the inhibitory effect of this compound in my cell-based or enzymatic assays.
-
Possible Cause 1: Degradation of the stock solution.
-
Solution: Use a fresh aliquot of your stock solution that has not been subjected to multiple freeze-thaw cycles. If the problem persists, prepare a fresh stock solution from the solid compound.
-
-
Possible Cause 2: Instability in the assay medium.
-
Solution: The compound may be unstable in your specific aqueous assay buffer. Prepare the working solution immediately before use and minimize the incubation time if possible. Consider performing a time-course experiment to assess the stability of the inhibitor in your assay medium.
-
Issue 2: My this compound solution appears cloudy or has visible precipitate.
-
Possible Cause 1: Poor solubility.
-
Solution: The concentration of the inhibitor may be too high for the solvent. Try to dissolve the compound in a larger volume of the solvent. Gentle warming or sonication can also aid in dissolution, but be cautious as heat can also promote degradation[1].
-
-
Possible Cause 2: Precipitation after dilution.
-
Solution: When diluting a DMSO stock solution into an aqueous buffer, the compound can sometimes precipitate. To mitigate this, try to dilute the stock solution in a stepwise manner and ensure vigorous mixing. Using a surfactant like Tween-80 in the final solution might also help to maintain solubility[1].
-
Storage Conditions for Related hCAIX Inhibitors
The following table summarizes storage information available for other hCAIX inhibitors. This data may serve as a useful reference but is not specific to this compound.
| Compound Name | Stock Solution Storage Temperature | Duration of Storage | Source |
| hCAIX-IN-18 | -80°C | 6 months | [1] |
| hCAIX-IN-18 | -20°C | 1 month | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a chosen solvent or buffer.
1. Objective: To evaluate the stability of this compound over time at a specific storage temperature.
2. Materials:
- This compound solid compound
- High-purity solvent (e.g., DMSO)
- Aqueous buffer (relevant to your experiments)
- Recombinant hCAIX enzyme
- Appropriate substrate for hCAIX
- Microplate reader and plates
- HPLC system (optional, for chemical stability)
3. Methodology:
- Prepare a fresh stock solution of this compound in your chosen solvent at a known concentration.
- Divide the solution into multiple aliquots. Store one aliquot as a reference at -80°C (time zero sample).
- Store the remaining aliquots at the temperature you wish to test (e.g., 4°C, room temperature, or -20°C).
- At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot from the test temperature.
- Functional Stability Assessment:
- Perform an enzyme inhibition assay using the stored aliquot and the time zero reference sample.
- Compare the IC₅₀ (or percent inhibition at a fixed concentration) of the aged sample to the reference sample. A significant increase in the IC₅₀ value indicates a loss of activity and thus degradation.
- Chemical Stability Assessment (Optional):
- Analyze the stored aliquot and the reference sample using HPLC.
- Compare the chromatograms. The emergence of new peaks or a decrease in the area of the parent compound's peak in the aged sample suggests chemical degradation.
4. Data Analysis:
- Plot the percent remaining activity (or concentration) versus time for the tested storage condition. This will provide an estimate of the inhibitor's stability under those conditions.
Visualizations
Caption: Troubleshooting workflow for suspected inhibitor degradation.
References
Validation & Comparative
Validating CAIX Inhibition: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the inhibitory effects of novel compounds on human Carbonic Anhydrase IX (hCAIX), a key therapeutic target in oncology. Due to the current lack of publicly available experimental data for a compound designated "hCAIX-IN-16," this document will focus on established methodologies and comparative data from well-characterized CAIX inhibitors, SLC-0111 (also known as U-104) and Acetazolamide. Researchers developing new inhibitors like this compound can use this guide to design and execute validation studies.
Introduction to CAIX Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is often associated with hypoxia and poor prognosis.[1] Its role in maintaining intracellular pH in the acidic tumor microenvironment makes it a critical factor for cancer cell survival, proliferation, and metastasis.[2] Consequently, the development of specific CAIX inhibitors is a promising avenue for anticancer therapy.[3] Validating the efficacy and specificity of new inhibitors is a crucial step in their development pipeline.
Comparative Inhibitor Potency
A critical first step in validating a novel CAIX inhibitor is to determine its potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These values are best determined using enzymatic assays that measure the catalytic activity of CAIX.
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Assay Method |
| SLC-0111 (U-104) | hCAIX | 45.1[4][5] | - | Cell-free assay[5] |
| hCAXII | 4.5[4][5] | - | Cell-free assay[5] | |
| hCAI | 5080[4] | - | Cell-free assay[4] | |
| hCAII | 9640[4] | - | Cell-free assay[4] | |
| Acetazolamide | hCAIX | - | 30[6] | Not Specified |
| hCAII | - | 130[6] | Not Specified | |
| This compound | hCAIX | Data Not Available | Data Not Available |
Data for this compound is not publicly available and would need to be determined experimentally.
Experimental Protocols for Inhibitor Validation
To thoroughly validate a novel CAIX inhibitor, a multi-faceted approach involving enzymatic assays, target engagement confirmation, and cell-based functional assays is recommended.
Enzymatic Activity Assay: Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It measures the enzyme's ability to hydrate (B1144303) carbon dioxide in real-time.
Principle: The assay measures the change in pH over time as CO2 is hydrated to bicarbonate and a proton. The rate of this reaction is directly proportional to the CAIX activity. The presence of an inhibitor will decrease the rate of the reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., HEPES or Tris) at a specific pH (e.g., 7.4).[7]
-
Prepare a CO2-saturated solution by bubbling CO2 gas into water.[7]
-
Prepare a solution of purified, recombinant human CAIX protein.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) and control inhibitors (SLC-0111, Acetazolamide).
-
-
Stopped-Flow Measurement:
-
Data Analysis:
-
Calculate the initial rate of the reaction from the slope of the absorbance/pH change over time.
-
Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.
-
Further kinetic analysis can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition.
-
Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within a cell.[10]
Principle: When a ligand binds to a protein, it often increases the protein's thermal stability. CETSA measures the temperature at which the target protein denatures and aggregates. An increase in the denaturation temperature in the presence of the inhibitor indicates target engagement.[11]
Protocol:
-
Cell Treatment: Treat cultured cancer cells that express CAIX (e.g., HeLa, MDA-MB-231) with the inhibitor at various concentrations for a defined period. Include a vehicle control (e.g., DMSO).[12]
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures for a set time (e.g., 3-5 minutes) using a thermal cycler.[13]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the aggregated protein by centrifugation.[11]
-
Protein Detection: Analyze the amount of soluble CAIX in each sample using Western blotting.[12]
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble CAIX as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[11]
Cell-Based Functional Assays
These assays assess the downstream effects of CAIX inhibition on cancer cell physiology.
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[14][15] A reduction in metabolic activity in the presence of an inhibitor suggests a cytotoxic or cytostatic effect.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.[16]
-
Inhibitor Treatment: Treat the cells with serial dilutions of the inhibitor for a specified period (e.g., 24, 48, 72 hours).[17]
-
Reagent Incubation: Add MTS or MTT reagent to the wells and incubate for 1-4 hours.[15][16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for cell growth inhibition.
Principle: This assay measures the ability of a cell population to migrate and close a "wound" created in a confluent cell monolayer.[18] Inhibition of CAIX is expected to reduce cell migration.
Protocol:
-
Create a Monolayer: Grow cells to full confluency in a culture plate.[19]
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.[20]
-
Inhibitor Treatment: Wash the cells to remove debris and add fresh media containing the inhibitor or vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 8-12 hours) until the wound in the control wells is closed.[20]
-
Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure. Compare the migration rates between inhibitor-treated and control cells.
Signaling Pathway of CAIX in the Tumor Microenvironment
CAIX plays a crucial role in regulating pH in the hypoxic tumor microenvironment. Its inhibition disrupts this process, leading to intracellular acidification and reduced tumor cell survival and invasion.
Conclusion
The validation of a novel CAIX inhibitor such as this compound requires a systematic and rigorous experimental approach. By employing the enzymatic and cell-based assays detailed in this guide, researchers can effectively characterize the potency, target engagement, and functional effects of their compounds. Comparing these results to well-established inhibitors like SLC-0111 and Acetazolamide will provide a clear benchmark for the potential of new therapeutic agents targeting the hypoxic tumor microenvironment.
References
- 1. Signalchem LifeScience [signalchemlifesciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Scratch Wound Healing Assay [bio-protocol.org]
- 20. med.virginia.edu [med.virginia.edu]
A Head-to-Head Battle: SLC-0111 Versus Traditional CAIX Inhibitors in Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapeutics is a continuous endeavor. Carbonic anhydrase IX (CAIX) has emerged as a promising target due to its overexpression in various solid tumors and its role in promoting cancer cell survival and metastasis. This guide provides a detailed comparison of a novel CAIX inhibitor, SLC-0111 (also known as U-104), with the well-established, non-selective carbonic anhydrase inhibitor, Acetazolamide.
This publication delves into the preclinical data, comparing their inhibitory activity, selectivity, in vitro cytotoxicity, and in vivo efficacy. Detailed experimental protocols for key assays are also provided to support the reproducibility of the presented data.
At a Glance: Key Performance Indicators
To facilitate a clear comparison, the following tables summarize the quantitative data for SLC-0111 and Acetazolamide.
| Inhibitor | CAIX Ki (nM) | CAII Ki (nM) | Selectivity Index (CAII/CAIX) |
| SLC-0111 (U-104) | 45.1 | 9640 | ~214 |
| Acetazolamide | 30 | 130 | ~4.3 |
| Table 1: Inhibitory Activity and Selectivity of SLC-0111 and Acetazolamide against human CAIX and the off-target isoform CAII. |
| Inhibitor | Cell Line | Condition | IC50 (µM) |
| SLC-0111 | HT-29 | - | 13.53 |
| SLC-0111 | MCF-7 | - | 18.15 |
| Acetazolamide | HT-29 | Hypoxia (24h) | 53.78 |
| Acetazolamide | HeLa | Hypoxia (48h) | 2.83 |
| Acetazolamide | HeLa | Normoxia (48h) | 7.82 |
| Table 2: In Vitro Cytotoxicity (IC50) of SLC-0111 and Acetazolamide in various cancer cell lines. |
| Inhibitor | Cancer Model | Treatment | Outcome |
| SLC-0111 | Glioblastoma Xenograft | SLC-0111 + Temozolomide | Significantly delayed tumor growth compared to either agent alone. |
| SLC-0111 | Head and Neck Squamous Carcinoma Xenograft | SLC-0111 + Cisplatin | Improved therapeutic efficacy and increased tumor cell death. |
| Acetazolamide | Bronchial Carcinoid Xenograft | Acetazolamide (single agent) | 18% reduction in tumor weight (H-727 xenografts). |
| Acetazolamide | Neuroblastoma Xenograft | Acetazolamide + MS-275 | Significantly inhibited tumor growth. |
| Table 3: In Vivo Efficacy of SLC-0111 and Acetazolamide in preclinical animal models. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Stopped-Flow CO2 Hydration Assay for CAIX Inhibition
This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human CAIX and CAII enzymes
-
CO2-saturated water
-
Buffer (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Test inhibitors (SLC-0111, Acetazolamide) dissolved in DMSO
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
Prepare a solution of the CO2-saturated water.
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In the stopped-flow instrument, one syringe is filled with the enzyme solution containing the pH indicator and a specific concentration of the inhibitor (or DMSO for control). The other syringe is filled with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid, catalyzed by the CA enzyme, will cause a drop in pH.
-
Monitor the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is calculated from the slope of the absorbance change.
-
The inhibition constant (Ki) is determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test inhibitors (SLC-0111, Acetazolamide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitors (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During this incubation, mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of cell viability against the inhibitor concentration.
Tumor Xenograft Study in Mice
This in vivo model is used to evaluate the anti-tumor efficacy of the CAIX inhibitors.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for implantation
-
Matrigel (optional, to enhance tumor formation)
-
Test inhibitors (SLC-0111, Acetazolamide) formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells from culture and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the inhibitors (and vehicle control) to the respective groups according to a predetermined schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers two to three times a week.
-
Calculate the tumor volume using the formula: Volume = (width² x length) / 2.
-
Continue the treatment and monitoring for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
The efficacy of the treatment is determined by comparing the tumor growth rates and final tumor volumes between the treated and control groups.
Discussion of Comparative Data
The presented data highlights a significant difference in the performance of SLC-0111 and Acetazolamide. SLC-0111 demonstrates substantially higher selectivity for CAIX over the ubiquitous CAII isoform, with a selectivity index of approximately 214 compared to about 4.3 for Acetazolamide. This enhanced selectivity is a critical attribute for a targeted cancer therapy, as it minimizes the potential for off-target effects associated with the inhibition of other carbonic anhydrase isoforms that play important physiological roles.
In vitro cytotoxicity data further supports the potential of SLC-0111 as a targeted agent. While direct comparison is challenging due to variations in experimental conditions across different studies, SLC-0111 generally exhibits potent cytotoxic effects in cancer cell lines known to express CAIX. The available data for Acetazolamide shows a wider range of IC50 values, with its potency often being more pronounced under hypoxic conditions, which is consistent with the hypoxia-inducible expression of CAIX.
The in vivo studies provide the most compelling evidence for the differential efficacy of these two inhibitors. SLC-0111, particularly in combination with standard chemotherapeutic agents, has been shown to significantly delay tumor growth in various xenograft models.[1][2] While Acetazolamide has also demonstrated some anti-tumor activity in vivo, its effects as a single agent appear to be more modest.[3] Its efficacy is often more pronounced when used in combination therapies, suggesting it may have a role in sensitizing tumors to other treatments.[4]
Conclusion
Based on the available preclinical data, SLC-0111 represents a significant advancement over traditional, non-selective carbonic anhydrase inhibitors like Acetazolamide for the targeted therapy of CAIX-expressing cancers. Its superior selectivity for CAIX translates to a more focused anti-tumor activity with a potentially wider therapeutic window. While both inhibitors show promise in combination therapies, the potent, single-agent activity and enhanced selectivity of SLC-0111 position it as a more promising candidate for further clinical development. The detailed experimental protocols provided in this guide are intended to aid researchers in the continued investigation and development of novel and improved CAIX inhibitors for the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
U-104 (SLC-0111): A Comparative Guide to Carbonic Anhydrase IX Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of U-104, also known as SLC-0111, against the tumor-associated carbonic anhydrase IX (CAIX) and other physiologically relevant carbonic anhydrase (CA) isoforms. U-104 is a potent, ureido-substituted benzenesulfonamide (B165840) that has demonstrated significant anti-tumor effects in preclinical and clinical studies. Its efficacy is largely attributed to its selective inhibition of CAIX and CAXII, which are key regulators of pH in the tumor microenvironment.
Data Presentation: Inhibitory Potency of U-104
The following table summarizes the inhibitory activity (Ki, inhibition constant) of U-104 against a panel of human carbonic anhydrase isoforms. The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.
| Carbonic Anhydrase Isoform | Ki (nM) | Selectivity Ratio (Ki CAI / Ki CAIX) | Selectivity Ratio (Ki CAII / Ki CAIX) |
| CAI | 5080 | 112.6 | - |
| CAII | 9640 | - | 213.7 |
| CAIX | 45.1 | - | - |
| CAXII | 4.5 | - | - |
Data sourced from MedChemExpress and Selleck Chemicals.[1][2]
The data clearly demonstrates that U-104 is a highly potent inhibitor of the tumor-associated isoforms CAIX and CAXII, with Ki values in the low nanomolar range.[1][2] In contrast, it exhibits significantly lower inhibitory activity against the ubiquitous cytosolic isoforms CAI and CAII, with Ki values in the micromolar range.[1][2] This indicates a high degree of selectivity for CAIX and CAXII. The selectivity ratio highlights that U-104 is over 100-fold more selective for CAIX compared to CAI and over 200-fold more selective for CAIX compared to CAII.
Mandatory Visualization: U-104 Selectivity Profile
Caption: Inhibition profile of U-104 against key carbonic anhydrase isoforms.
Experimental Protocols
The inhibitory activity of U-104 and other carbonic anhydrase inhibitors is typically determined using one of two primary enzymatic assays: the stopped-flow CO2 hydration assay or the p-nitrophenyl acetate (B1210297) (p-NPA) esterase activity assay.
Stopped-Flow CO2 Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases. It directly measures the enzyme's ability to hydrate (B1144303) carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the hydration of CO2 to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. A pH indicator is used to monitor the change in proton concentration. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of the enzyme and a CO2 solution, enabling the measurement of initial reaction rates.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)
-
U-104 (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5) containing a pH indicator (e.g., phenol (B47542) red) and an electrolyte to maintain constant ionic strength (e.g., 0.1 M Na2SO4).
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoforms and U-104.
-
Reaction Setup: The stopped-flow instrument has two syringes. Syringe A is loaded with the buffer containing the enzyme and the pH indicator. Syringe B is loaded with the CO2-saturated water. For inhibition studies, varying concentrations of U-104 are pre-incubated with the enzyme in Syringe A.
-
Reaction Initiation: The contents of the two syringes are rapidly mixed in the instrument's observation cell.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).
-
Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change over time.
-
Determination of Ki: The inhibition constant (Ki) is determined by measuring the reaction rates at various substrate (CO2) and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive, non-competitive, or uncompetitive inhibition).
p-Nitrophenyl Acetate (p-NPA) Esterase Activity Assay
This is a colorimetric assay that is often used as a more convenient, higher-throughput alternative to the stopped-flow method. It relies on the esterase activity of carbonic anhydrases.
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol can be monitored spectrophotometrically at 400-405 nm. Inhibitors of the carbonic anhydrase active site will reduce the rate of this reaction.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms
-
U-104 (SLC-0111) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) stock solution (e.g., in acetonitrile (B52724) or DMSO)
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, the carbonic anhydrase enzyme, and varying concentrations of U-104.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 15 minutes at room temperature) to allow for binding.
-
Reaction Initiation: Add the p-NPA substrate solution to each well to start the reaction.
-
Absorbance Measurement: Immediately begin monitoring the increase in absorbance at 400-405 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determination of IC50/Ki: The concentration of U-104 that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the reaction rate against the inhibitor concentration. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration are known.
References
- 1. Assay: Inhibition of human carbonic anhydrase 7 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227480) - ChEMBL [ebi.ac.uk]
- 2. Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase [mdpi.com]
Comparative Analysis of Cytotoxic Effects: A Guide for Researchers on SLC-0111 (as a representative hCAIX Inhibitor) and Doxorubicin
Introduction: This guide provides a comparative overview of the cytotoxic effects of the carbonic anhydrase IX (CAIX) inhibitor, SLC-0111, and the widely used chemotherapeutic agent, doxorubicin (B1662922). Due to the absence of publicly available data for a compound specifically named "hCAIX-IN-16," this document utilizes SLC-0111 as a representative and clinically relevant CAIX inhibitor for a comprehensive comparison. This guide is intended for researchers, scientists, and drug development professionals, offering a structured presentation of experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for SLC-0111 and doxorubicin in various cancer cell lines. These values are indicative of the drug concentration required to inhibit the growth of 50% of the cancer cell population and are a key metric in assessing cytotoxic potency.
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Assay | Exposure Time (h) | Reference |
| SLC-0111 | A375-M6 | Melanoma | ~100 (used in combination) | Annexin V/PI | 48 | [1][2] |
| MCF7 | Breast Cancer | ~100 (used in combination) | Annexin V/PI | 48 | [1][2] | |
| HCT116 | Colorectal Cancer | ~100 (used in combination) | Annexin V/PI | 24 | [1][2] | |
| SUM159PT | Breast Cancer | 100 | SYTOX Green | 72 (hypoxia) | [3][4] | |
| Doxorubicin | A549 | Lung Cancer | 0.13 - 2 | MTT | 24 | [5] |
| BFTC-905 | Bladder Cancer | 2.3 | MTT | 24 | [6] | |
| HeLa | Cervical Cancer | 2.9 | MTT | 24 | [6] | |
| HepG2 | Liver Cancer | 12.2 | MTT | 24 | [6] | |
| MCF7 | Breast Cancer | 0.68 - 2.5 | MTT | 48 | [7] | |
| UMUC-3 | Bladder Cancer | 5.1 | MTT | 24 | [6] | |
| TCCSUP | Bladder Cancer | 12.6 | MTT | 24 | [6] | |
| M21 | Skin Melanoma | 2.8 | MTT | 24 | [6] |
Note: The cytotoxic activity of SLC-0111 is often evaluated in the context of enhancing the effects of other chemotherapeutics, particularly under hypoxic conditions.[1][2][8] Doxorubicin's IC50 values can vary significantly depending on the cell line and the specific assay conditions.[5][6][7]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol for Doxorubicin:
-
Cell Seeding: Seed cancer cells (e.g., MCF7, A549) in a 96-well plate at a density of 1 × 10⁵ cells/mL in complete medium and incubate for 24 hours at 37°C.[9]
-
Drug Treatment: Prepare serial dilutions of doxorubicin in serum-free medium. After 24 hours, replace the medium in the wells with the doxorubicin solutions at various concentrations (e.g., 0.05 to 3 µg/mL).[9]
-
Incubation: Incubate the cells with doxorubicin for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the drug-containing medium and replace it with a neutral buffer like Phosphate-Buffered Saline (PBS). Add 20 µL of 20 mM MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 560 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (Annexin V/Propidium Iodide Assay)
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol for SLC-0111 and Doxorubicin:
-
Cell Treatment: Seed cells in a 24-well plate and treat with the desired concentrations of SLC-0111, doxorubicin, or a combination of both for the specified time (e.g., 24 or 48 hours).[13]
-
Cell Harvesting: After treatment, harvest the cells and wash them once with cold PBS and then once with 1X Annexin V binding buffer.[14]
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of approximately 1 × 10⁶ cells/mL.[14]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension. Incubate for 10-15 minutes at room temperature in the dark.[14]
-
PI Staining: Add PI to the cell suspension just before analysis by flow cytometry.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the cytotoxic effects of SLC-0111 and doxorubicin.
Caption: Doxorubicin-induced apoptosis pathway.
Caption: CAIX inhibitor-induced apoptosis pathway.
Experimental Workflows
The following diagrams outline the general experimental workflows for comparing the cytotoxic effects of two compounds.
Caption: General workflow for cytotoxicity comparison.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. A Carbonic Anhydrase IX/SLC1A5 Axis Regulates Glutamine Metabolism Dependent Ferroptosis in Hypoxic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Longitudinal PET Imaging of Doxorubicin Induced Cell Death with 18F-Annexin V - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Validating hCAIX-IN-16 Induced Apoptosis in Cancer Cells: A Comparative Guide
Introduction: This guide provides a comprehensive overview of the validation of apoptosis induced by carbonic anhydrase IX (CAIX) inhibitors, using a representative sulfonamide-based inhibitor, referred to herein as hCAIX-IN-16, as a primary example. Carbonic anhydrase IX is a transmembrane enzyme overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation.[1][2] Inhibition of CAIX has emerged as a promising therapeutic strategy to induce cancer cell death.[1][3] This document details the experimental validation of apoptosis, compares the efficacy of this compound with other apoptosis-inducing agents, and provides detailed protocols for key validation assays.
Comparative Efficacy of Apoptosis-Inducing Agents
The efficacy of this compound in inducing apoptosis can be compared with other known apoptosis inducers. The following table summarizes the apoptotic induction observed with a representative CAIX inhibitor in HeLa cervical cancer cells and provides a comparison with other classes of apoptosis-inducing agents.
| Compound/Agent | Cancer Cell Line | Concentration | Apoptotic Cell Population (%) | Method of Detection |
| This compound (Sulfonamide derivative E) | HeLa | 25 µM | 63.4% (Early Apoptosis) | Annexin V/PI Staining |
| SLC-0111 (CAIX Inhibitor) | HCT116 | Not Specified | Increased Cleaved PARP | Western Blot |
| Suberoylanilide hydroxamic acid (SAHA) (HDAC Inhibitor) | HCT116 | Not Specified | Increased Cleaved PARP | Western Blot |
| TRAIL (TNF-related apoptosis-inducing ligand) | Various | Varies | Varies | Varies |
| SMAC Mimetics | Various | Varies | Varies | Varies |
Data for the representative sulfonamide derivative E is sourced from a study on HeLa cells.[1] Data for SLC-0111 and SAHA is based on observed increases in apoptotic markers.[4] TRAIL and SMAC mimetics represent classes of drugs with varying efficacy depending on the specific agent and cell line.[5]
Experimental Protocols for Apoptosis Validation
Accurate validation of apoptosis is crucial for assessing the efficacy of anti-cancer compounds. Below are detailed protocols for commonly used apoptosis assays.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a T25 flask at a density of 1 x 10^6 cells and incubate for 24-48 hours.[6][7]
-
Treatment: Treat the cells with the desired concentration of this compound and a vehicle control for the specified duration (e.g., 72 hours).[1]
-
Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant containing the floating cells.[6][7]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 670 x g for 5 minutes at room temperature.[6][7]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.[6] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[8]
Principle: The TUNEL assay enzymatically labels the free 3'-OH termini of DNA strand breaks with modified nucleotides, allowing for their detection by fluorescence microscopy or flow cytometry. This method can help distinguish between apoptosis and necrosis, as necrosis is associated with random DNA fragmentation.[8]
Protocol:
-
Cell Preparation: Prepare cells as for immunofluorescence on slides or in suspension.
-
Fixation and Permeabilization: Fix the cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow the labeling enzyme to enter the nucleus.
-
Labeling: Incubate the cells with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., BrdUTP).
-
Detection: For fluorescent detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide.
-
Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear staining.
Western Blot for Cleaved Caspase-3 and PARP
Detection of activated caspases and their substrates is a key biochemical marker of apoptosis.[8]
Principle: Apoptosis is executed by a family of proteases called caspases. Initiator caspases activate effector caspases, such as caspase-3, which then cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis.[9] Western blotting can detect the cleaved (active) forms of these proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound and a control. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound induced apoptosis and a typical experimental workflow for its validation.
Caption: Proposed signaling pathway of this compound induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: hCAIX-IN-16 vs. Monoclonal Antibodies for Carbonic Anhydrase IX Targeting
For Immediate Release
This guide provides a comprehensive comparative analysis of two prominent therapeutic strategies targeting Carbonic Anhydrase IX (CAIX), a key enzyme implicated in tumor progression and hypoxia adaptation: the small molecule inhibitor hCAIX-IN-16 and anti-CAIX monoclonal antibodies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, performance data, and relevant experimental protocols to inform strategic research and development decisions.
Carbonic Anhydrase IX is a transmembrane enzyme that plays a critical role in pH regulation within the tumor microenvironment.[1][2] Its expression is strongly induced by hypoxia and is associated with poor prognosis in various cancers, making it an attractive target for anticancer therapies.[1][2]
Mechanism of Action
This compound is a small molecule inhibitor that directly targets the catalytic activity of CAIX. As a sulfonamide-based compound, it is designed to bind to the zinc ion within the active site of the enzyme, thereby blocking its ability to hydrate (B1144303) carbon dioxide to bicarbonate and a proton. This inhibition disrupts the pH regulation maintained by cancer cells, leading to intracellular acidification and subsequent induction of apoptosis and cell cycle arrest.[2]
Anti-CAIX Monoclonal Antibodies (mAbs) employ a multi-faceted approach to target and eliminate cancer cells expressing CAIX. Their mechanisms of action include:
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of the antibody can recruit immune effector cells, such as natural killer (NK) cells, to the tumor site, leading to the destruction of CAIX-positive cancer cells.[3][4]
-
Direct Inhibition of Catalytic Activity: Some mAbs are designed to bind to the catalytic domain of CAIX, directly inhibiting its enzymatic function in a manner analogous to small molecule inhibitors.[3][4]
-
Antibody-Drug Conjugates (ADCs): Monoclonal antibodies can be conjugated to potent cytotoxic agents. Upon binding to CAIX, the ADC is internalized by the cancer cell, releasing the cytotoxic payload and leading to targeted cell death.[5]
-
Receptor-Mediated Internalization: The binding of some antibodies to CAIX can trigger their internalization, which can be harnessed for the targeted delivery of radionuclides or other therapeutic agents.[3][4]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative anti-CAIX monoclonal antibodies. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons may not be available.
Table 1: Inhibitory Activity
| Parameter | This compound | Anti-CAIX Monoclonal Antibodies | Reference |
| Target | Catalytic site of hCAIX and hCAXII | Extracellular domain of hCAIX (catalytic or proteoglycan domain) | [2],[3][4] |
| Ki (hCAIX) | 190.0 nM | Varies (e.g., some mAbs show enzymatic inhibition) | [2] |
| Ki (hCAXII) | 187.9 nM | Generally high specificity for CAIX | [2] |
Table 2: In Vitro Efficacy
| Assay | This compound | Anti-CAIX Monoclonal Antibodies | Reference |
| Cell Cycle Arrest | G0-G1 and S phase arrest in MDA-MB-468 breast cancer cells | Dependent on mAb and mechanism (e.g., ADC payload) | [2] |
| Apoptosis Induction | Induces apoptosis in MDA-MB-468 breast cancer cells | Can induce apoptosis via ADCC or ADC-mediated cytotoxicity | [2],[3][4] |
| Cell Migration/Invasion | Not explicitly stated for this compound, but CAIX inhibition generally reduces migration | Can inhibit cell adhesion and migration | [1] |
Signaling Pathways and Experimental Workflows
CAIX Signaling Pathway
The following diagram illustrates the central role of CAIX in the hypoxic tumor microenvironment and its interaction with key signaling pathways involved in cell survival, adhesion, and migration.
Caption: CAIX signaling in the hypoxic tumor microenvironment.
Experimental Workflow: In Vitro CAIX Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory potential of compounds like this compound on the enzymatic activity of CAIX.
Caption: Workflow for in vitro CAIX enzyme inhibition assay.
Logical Relationship: Monoclonal Antibody Mechanisms of Action
This diagram illustrates the different therapeutic strategies employed by anti-CAIX monoclonal antibodies.
Caption: Mechanisms of action for anti-CAIX monoclonal antibodies.
Detailed Experimental Protocols
In Vitro CAIX Enzyme Activity Assay
Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human CAIX.
Materials:
-
Recombinant human CAIX protein
-
Test inhibitor (dissolved in an appropriate solvent, e.g., DMSO)
-
Substrate: 4-Nitrophenyl acetate (B1210297) (4-NPA)
-
Assay Buffer (e.g., 12.5 mM Tris, 75 mM NaCl, pH 7.5)
-
96-well clear microplate
-
Spectrophotometer plate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant hCAIX to a final concentration of 20 ng/µL in Assay Buffer.
-
Prepare a serial dilution of the test inhibitor in Assay Buffer.
-
Prepare a 2 mM solution of 4-NPA in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of the diluted hCAIX solution to each well (except for the substrate blank).
-
Add a specific volume of the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the 2 mM 4-NPA substrate solution to all wells, including a substrate blank (containing only Assay Buffer and substrate).
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm in kinetic mode for 5-10 minutes, with readings taken every 30 seconds.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (Vmax) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the substrate blank from all other readings.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To evaluate the ability of an anti-CAIX monoclonal antibody to induce the killing of CAIX-expressing target cells by effector immune cells.
Materials:
-
CAIX-positive target cancer cell line (e.g., SK-RC-52)
-
Effector cells (e.g., primary Natural Killer (NK) cells or an NK cell line like NK-92)
-
Anti-CAIX monoclonal antibody
-
Isotype control antibody
-
Cell culture medium
-
Assay for cell lysis (e.g., LDH release assay kit or a fluorescence-based cytotoxicity assay)
-
96-well U-bottom plate
Procedure:
-
Cell Preparation:
-
Culture the target cells to ~80% confluency. Harvest and resuspend the cells in culture medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare the effector cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
-
-
Assay Setup:
-
Plate 100 µL of the target cell suspension (10,000 cells/well) into a 96-well U-bottom plate.
-
Prepare serial dilutions of the anti-CAIX mAb and the isotype control antibody. Add the antibodies to the respective wells containing the target cells.
-
Incubate the plate for 30-60 minutes at 37°C to allow the antibodies to bind to the target cells.
-
-
Co-culture and Incubation:
-
Add 100 µL of the effector cell suspension at the desired E:T ratios to the wells.
-
Include control wells: target cells only (spontaneous release), and target cells with a lysis agent (maximum release).
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell-to-cell contact.
-
Incubate the plate for 4-18 hours at 37°C in a CO2 incubator.
-
-
Measurement of Cell Lysis:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect the supernatant and measure the amount of LDH released according to the manufacturer's instructions of the LDH assay kit.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the antibody concentration to generate a dose-response curve.
-
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound or an anti-CAIX monoclonal antibody in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
CAIX-positive human cancer cell line (e.g., HT-29)
-
This compound or anti-CAIX monoclonal antibody
-
Vehicle control (for this compound) or isotype control antibody
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional, to enhance tumor take rate).
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) or the anti-CAIX mAb (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily, twice weekly).
-
Administer the vehicle or isotype control to the control group using the same route and schedule.
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CAIX expression, proliferation markers like Ki-67, and apoptosis markers).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the treatment and control groups.
-
This guide provides a foundational comparison between this compound and anti-CAIX monoclonal antibodies. The choice between these therapeutic modalities will depend on various factors, including the specific tumor type, the desired mechanism of action, and the overall therapeutic strategy. The provided experimental protocols offer a starting point for the preclinical evaluation of these and other novel anti-CAIX agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
Comparative Efficacy of Carbonic Anhydrase IX Inhibitors in Cancer Cell Lines
A comprehensive analysis of the in vitro activity of small molecule inhibitors targeting the tumor-associated carbonic anhydrase IX (CAIX), a key regulator of tumor pH and survival in hypoxic environments.
This guide provides a comparative overview of the activity of well-characterized small molecule inhibitors of human carbonic anhydrase IX (hCAIX) across various cancer cell lines. While the initial request specified information on "hCAIX-IN-16," no publicly available data could be found for a compound with this designation. Therefore, this comparison focuses on established inhibitors, including SLC-0111 (U-104) and Acetazolamide, for which experimental data in relevant cancer models are available.
Carbonic anhydrase IX is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX plays a crucial role in maintaining the intracellular pH of cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, thereby facilitating the extrusion of acid from the cell.[3] This activity helps cancer cells to survive and proliferate in the acidic and hypoxic tumor milieu and is associated with tumor progression, metastasis, and resistance to therapy.[1] Consequently, CAIX has emerged as a promising therapeutic target for anticancer drug development.
Quantitative Analysis of Inhibitor Activity
The following table summarizes the in vitro activity of selected hCAIX inhibitors in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. It is important to note that the efficacy of CAIX inhibitors is often significantly enhanced under hypoxic conditions, which mimic the tumor microenvironment and induce CAIX expression.
| Inhibitor | Cancer Cell Line | Cancer Type | Experimental Condition | IC50 (µM) | Reference |
| SLC-0111 (U-104) | U251 | Glioblastoma | Hypoxia (1% O₂) | 80 - 100 | [4] |
| T98G | Glioblastoma | Hypoxia (1% O₂) | 80 - 100 | [4] | |
| U87MG | Glioblastoma | Hypoxia (1% O₂) | 80 - 100 | [4] | |
| HT-29 | Colorectal Cancer | Spheroids | Responding | [5] | |
| MCF7 | Breast Cancer | Normoxia & Hypoxia | - | [6] | |
| A375M6 | Melanoma | Normoxia & Hypoxia | - | [6] | |
| HCT116 | Colorectal Cancer | Normoxia & Hypoxia | - | [7] | |
| AGS | Gastric Cancer | Normoxia | - | [8] | |
| ACC-201 | Gastric Cancer | Normoxia | - | [8] | |
| HUH6 | Hepatoblastoma | Hypoxia | - | [2] | |
| Acetazolamide | HT-29 | Colorectal Cancer | Hypoxia | 53.78 | [9] |
| H-727 | Bronchial Carcinoid | Normoxia (7 days) | 117 | [10] | |
| H-720 | Bronchial Carcinoid | Normoxia (7 days) | 166 | [10] | |
| Compound E | HeLa | Cervical Cancer | - | 20.1 | [11] |
| Pyr (SLC-0111 analog) | HT-29 | Colorectal Cancer | - | 27.74 µg/mL | [12] |
| MCF7 | Breast Cancer | - | 11.20 µg/mL | [12] | |
| PC3 | Prostate Cancer | - | 8.36 µg/mL | [12] |
Note: A dash (-) indicates that the study reported inhibitory activity but did not provide a specific IC50 value under the specified conditions.
Experimental Protocols
General Protocol for Assessing CAIX Inhibitor Activity in Cancer Cell Lines
This protocol outlines a typical workflow for evaluating the efficacy of CAIX inhibitors against cancer cells in vitro, with a focus on assessing cell viability under hypoxic conditions.
1. Cell Culture and Hypoxic Treatment:
-
Cancer cell lines of interest are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
For hypoxic conditions, cells are placed in a modular incubator chamber flushed with a gas mixture of 1% O₂, 5% CO₂, and balanced N₂ for the desired duration (e.g., 24-72 hours).[4][13] Control cells are maintained under normoxic conditions (21% O₂, 5% CO₂).[4]
2. Inhibitor Preparation and Treatment:
-
The CAIX inhibitor is dissolved in a suitable solvent, such as DMSO, to create a stock solution.
-
The stock solution is then diluted in culture medium to the desired final concentrations for treating the cells.[4]
3. Cell Viability Assay (e.g., MTT or SRB Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the medium is replaced with fresh medium containing various concentrations of the CAIX inhibitor or vehicle control.
-
The plates are then incubated under normoxic or hypoxic conditions for a specified period (e.g., 72 hours).
-
After the incubation period, cell viability is assessed using a standard method:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The crystals are then dissolved, and the absorbance is measured at a specific wavelength.
-
SRB (Sulphorhodamine B) Assay: Cells are fixed, and then stained with SRB dye, which binds to cellular proteins. The bound dye is then solubilized, and the absorbance is measured.
-
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
4. Data Analysis:
-
The absorbance values are normalized to the vehicle-treated control group to determine the percentage of cell viability.
-
IC50 values are typically calculated using non-linear regression analysis with software such as GraphPad Prism.
Caption: A generalized workflow for determining the IC50 of a CAIX inhibitor.
Signaling Pathways and Mechanism of Action
The primary mechanism by which CAIX promotes cancer cell survival is through its regulation of intra- and extracellular pH.[3] In the hypoxic tumor microenvironment, cancer cells switch to anaerobic glycolysis, leading to the production of lactic acid and a decrease in intracellular pH (acidosis). CAIX, located on the cell surface, catalyzes the conversion of CO₂ to H⁺ and HCO₃⁻. The protons contribute to the acidification of the extracellular space, which promotes invasion and metastasis, while the bicarbonate ions are transported into the cell to neutralize intracellular acidosis, thereby promoting cell survival and proliferation.[3]
Inhibition of CAIX disrupts this pH-regulating mechanism, leading to intracellular acidification and subsequent cell death. Beyond its catalytic role, CAIX has also been implicated in cell adhesion and signaling pathways that influence cell migration and invasion.[3]
Caption: CAIX signaling in cancer and the effect of its inhibition.
References
- 1. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A potentiated cooperation of carbonic anhydrase IX and histone deacetylase inhibitors against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flore.unifi.it [flore.unifi.it]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 13. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Effects of hCAIX-IN-16 (SLC-0111) with Other Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly moving towards combination strategies to enhance efficacy and overcome resistance. The human carbonic anhydrase IX (hCAIX) inhibitor, hCAIX-IN-16, also known as SLC-0111, has emerged as a promising agent in this regard. By targeting the tumor microenvironment, specifically by inhibiting the pH-regulating enzyme CAIX, which is overexpressed in many hypoxic solid tumors, SLC-0111 can sensitize cancer cells to a variety of other therapeutic agents. This guide provides a comparative analysis of the synergistic effects of SLC-0111 in combination with conventional chemotherapies, targeted agents, and immunotherapies, supported by preclinical experimental data.
Synergy with Conventional Chemotherapeutics
SLC-0111 has demonstrated significant synergistic effects when combined with several standard-of-care chemotherapy drugs across various cancer types. The primary mechanism of this synergy lies in SLC-0111's ability to disrupt the acidic tumor microenvironment, which is a known factor in chemoresistance.
Dacarbazine (B1669748) and Temozolomide (B1682018) in Melanoma
In preclinical studies using A375-M6 melanoma cells, the combination of SLC-0111 with the alkylating agents dacarbazine and its oral derivative temozolomide resulted in a significant potentiation of their cytotoxic effects.
Quantitative Data Summary:
| Cell Line | Treatment Combination | Key Finding | Reference |
| A375-M6 Melanoma | 50 µM Dacarbazine + 100 µM SLC-0111 (96h) | Significant increase in late apoptosis and necrosis compared to single agents.[1] | [1] |
| A375-M6 Melanoma | 170 µM Temozolomide + 100 µM SLC-0111 (72h) | Cell death fraction almost doubled compared to temozolomide alone.[1] | [1] |
| A375-M6 Melanoma | 170 µM Temozolomide + 100 µM SLC-0111 (14 days) | Significant reduction in colony formation compared to single agents.[1] | [1] |
Experimental Protocol: Apoptosis Assessment by Annexin V/PI Staining
-
Cell Seeding: Plate A375-M6 melanoma cells in 6-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the respective concentrations of Dacarbazine or Temozolomide, SLC-0111, or the combination in fresh medium. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for the specified duration (e.g., 72 or 96 hours) at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: Gently detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Signaling Pathway and Experimental Workflow
Caption: Workflow for in vitro synergy assessment.
Caption: Synergistic mechanism of alkylating agents and SLC-0111.
Doxorubicin (B1662922) in Breast Cancer
The combination of SLC-0111 with doxorubicin, a widely used anthracycline antibiotic, has shown to enhance cytotoxicity in MCF7 breast cancer cells.
Quantitative Data Summary:
| Cell Line | Treatment Combination | Key Finding | Reference |
| MCF7 Breast Cancer | 90 nM Doxorubicin + 100 µM SLC-0111 (48h) | Significant increase in cell death percentage compared to doxorubicin alone.[2] | [2] |
| MCF7 Breast Cancer | 10 nM Doxorubicin + 100 µM SLC-0111 (14 days) | Significant reduction in colony formation compared to single agents.[3] | [3] |
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed a low number of MCF7 cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Drug Treatment: After 24 hours, treat the cells with the indicated concentrations of doxorubicin, SLC-0111, or the combination.
-
Incubation: Incubate the plates for 10-14 days, changing the medium with fresh drugs every 3-4 days.
-
Fixation and Staining: When colonies are visible, wash the wells with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Signaling Pathway and Experimental Workflow
Caption: Colony formation assay workflow.
Caption: Synergistic mechanism of doxorubicin and SLC-0111.
5-Fluorouracil in Colorectal Cancer
In HCT116 colorectal cancer cells, SLC-0111 was found to enhance the cytostatic activity of 5-Fluorouracil (5-FU), primarily by reducing cell proliferation rather than directly increasing cell death.
Quantitative Data Summary:
| Cell Line | Treatment Combination | Key Finding | Reference |
| HCT116 Colorectal Cancer | 100 µM 5-Fluorouracil + 100 µM SLC-0111 (24h) | Slight but significant increase in cell death.[4] | [4] |
| HCT116 Colorectal Cancer | 1 µM 5-Fluorouracil + 100 µM SLC-0111 (14 days) | No significant decrease in colony number, but a significant reduction in colony size, indicating reduced proliferation.[4] | [4] |
Experimental Protocol: Cell Viability (Trypan Blue Exclusion Assay)
-
Cell Culture and Treatment: Culture HCT116 cells and treat with 5-FU, SLC-0111, or the combination for the desired time.
-
Cell Collection: Harvest the cells by trypsinization and resuspend in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Signaling Pathway and Experimental Workflow
Caption: Cell viability assessment workflow.
Caption: Synergistic mechanism of 5-FU and SLC-0111.
Cisplatin (B142131) in Head and Neck Squamous Cell Carcinoma (HNSCC)
In hypoxic HNSCC models (FaDu and SCC-011 cells), SLC-0111 sensitized cancer cells to cisplatin, leading to reduced proliferation, migration, and invasion.
Quantitative Data Summary:
| Cell Line | Treatment Combination | Key Finding | Reference |
| FaDu and SCC-011 HNSCC | 1 µM Cisplatin + 100 µM SLC-0111 (72h) | Significant reduction in cell viability compared to single agents.[5] | [5] |
| FaDu and SCC-011 HNSCC | 1 µM Cisplatin + 100 µM SLC-0111 (10 days) | Drastic reduction in the number of colonies formed.[5] | [5] |
| FaDu Xenograft Model | 3 mg/kg Cisplatin + 100 mg/kg SLC-0111 | Significant inhibition of tumor growth and induction of apoptosis in vivo.[6] | [6] |
Experimental Protocol: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant FaDu cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (vehicle control, cisplatin alone, SLC-0111 alone, combination). Administer drugs according to the specified dosage and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Signaling Pathway and Experimental Workflow
Caption: In vivo xenograft study workflow.
Caption: Synergistic mechanism of cisplatin and SLC-0111.
Synergy with Targeted Therapy
Suberoylanilide Hydroxamic Acid (SAHA)
The combination of the histone deacetylase (HDAC) inhibitor SAHA with SLC-0111 has shown enhanced antiproliferative effects in various cancer cell lines.
Quantitative Data Summary:
| Cell Line | Treatment Combination | Key Finding | Reference |
| HCT116 Colorectal Carcinoma | SAHA + SLC-0111 | Remarkable synergistic effect on inhibiting colony formation. | |
| MCF7 Breast Carcinoma | SAHA + SLC-0111 | Enhanced antiproliferative effects and increased G2/M phase arrest. | |
| HCT116 Colorectal Carcinoma | SAHA + SLC-0111 | Increased acetylation of histone H4 and p53, leading to enhanced PARP cleavage and apoptosis. |
Experimental Protocol: Western Blot for Protein Expression
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved PARP, acetylated H4), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow
Caption: Western blot workflow for protein analysis.
Caption: Synergistic mechanism of SAHA and SLC-0111.
Synergy with Immune Checkpoint Inhibitors
The combination of SLC-0111 with immune checkpoint inhibitors (ICIs) like anti-PD-1 and anti-CTLA-4 antibodies has shown promise in enhancing anti-tumor immune responses.
Quantitative Data Summary:
| Animal Model | Treatment Combination | Key Finding | Reference |
| Melanoma and Breast Cancer Models | SLC-0111 + anti-PD-1/anti-CTLA-4 | Reduced number of T regulatory cells (Tregs) and increased number of CD8+ T cells in the tumor. | |
| Melanoma and Breast Cancer Models | SLC-0111 + anti-PD-1/anti-CTLA-4 | Enhanced tumor necrosis, reduced metastatic burden, and increased survival compared to monotherapy. |
Experimental Protocol: In Vivo Immune Response Assessment
-
Tumor Model: Establish tumors in syngeneic mice that have a competent immune system.
-
Treatment: Administer SLC-0111 and/or immune checkpoint inhibitors as per the experimental design.
-
Tumor and Spleen Analysis: At the endpoint, harvest tumors and spleens.
-
Flow Cytometry: Prepare single-cell suspensions and stain for various immune cell markers (e.g., CD4, CD8, FoxP3 for Tregs) to analyze the immune cell populations within the tumor microenvironment and spleen.
-
Functional Assays: Isolate tumor-infiltrating lymphocytes (TILs) and perform ex vivo functional assays, such as cytokine production assays (e.g., IFN-γ ELISpot).
Signaling Pathway and Experimental Workflow
Caption: In vivo immune response analysis workflow.
Caption: Synergistic mechanism of ICIs and SLC-0111.
Conclusion
The preclinical data strongly support the synergistic potential of this compound (SLC-0111) in combination with a range of anticancer agents. By targeting the tumor microenvironment, SLC-0111 can overcome resistance mechanisms and enhance the efficacy of both cytotoxic and immunomodulatory therapies. These findings provide a solid rationale for the continued clinical investigation of SLC-0111 in combination regimens for the treatment of various solid tumors. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these combination strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of hCAIX-IN-16 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for hCAIX-IN-16, a carbonic anhydrase IX (CAIX) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide is based on established best practices for the disposal of similar small molecule inhibitors used in research settings.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure and risk.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a fully buttoned laboratory coat.
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation develops or persists.
-
Spill Response: In case of a spill, contain the material using an inert absorbent such as vermiculite (B1170534) or sand. Carefully collect the absorbed material and place it into a sealed, appropriately labeled container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes the type of information that would typically be found in a Safety Data Sheet for a research compound like this compound. Since specific data for this compound is not available, this table is for informational purposes to highlight the key safety parameters to consider.
| Parameter | Expected Information | General Precautions for Carbonic Anhydrase Inhibitors |
| Acute Toxicity | Oral, Dermal, Inhalation LD50/LC50 values | While many carbonic anhydrase inhibitors have a good safety profile, some can cause side effects.[1][2] Treat all new compounds as potentially toxic. |
| Skin Corrosion/Irritation | Irritation/corrosion classification | Assume the compound may be an irritant. Avoid skin contact. |
| Serious Eye Damage/Irritation | Eye irritation classification | Assume the compound may be an eye irritant. Always wear safety goggles. |
| Respiratory or Skin Sensitization | Sensitizer classification | Some sulfonamide-based inhibitors can cause allergic reactions.[1][2] Handle with care to avoid sensitization. |
| Carcinogenicity/Mutagenicity | IARC, NTP, OSHA listings | No specific data available. Handle as a potential hazard. |
| Physical State | Solid (powder), liquid, etc. | Typically a solid powder. |
| Solubility | Information on solubility in water and other solvents | This will affect the choice of solvent for cleaning and disposal of solutions. |
| pH | pH of a solution | Important for determining corrosivity (B1173158) and for neutralization procedures if applicable.[3] |
| Incompatibilities | Strong acids, bases, oxidizing agents | Keep away from strong acids and oxidizing agents.[4] |
Experimental Protocols: Proper Disposal Procedures
The proper disposal of this compound and associated waste must be conducted in a manner that ensures the safety of laboratory personnel and protects the environment. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[5]
Step 1: Waste Identification and Segregation
All materials that have come into contact with this compound must be considered hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, weighing boats, vials, and gloves.[6]
-
Spill cleanup materials.
It is crucial to segregate waste streams to prevent dangerous reactions.[3][4] For example, halogenated and non-halogenated solvent wastes should be collected separately.[5]
Step 2: Containerization and Labeling
-
Solid Waste: Collect all solid waste contaminated with this compound in a dedicated, leak-proof hazardous waste container with a secure lid. The container must be chemically compatible with the waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant hazardous waste container.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and an approximate concentration and quantity of the waste.[7] Ensure the label also includes the date of accumulation.
Step 3: Storage
Store hazardous waste containers in a designated and secure area, such as a satellite accumulation area (SAA).[7] This area should be away from general laboratory traffic and incompatible materials. Liquid waste containers should be kept in secondary containment to prevent spills.[3]
Step 4: Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualizations
References
- 1. Safety of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. essex.ac.uk [essex.ac.uk]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling hCAIX-IN-16
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, and logistical information for handling the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-16. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for managing potent, small-molecule inhibitors in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the first line of defense against exposure to potent chemical compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification |
| Eye and Face | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent regional standards. |
| Face Shield | Recommended when there is a significant risk of splashes or aerosol generation. | |
| Hand | Chemical-Resistant Gloves | Nitrile gloves are a common choice. Always check for breakthrough times and consider double-gloving. |
| Body | Laboratory Coat | A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing. |
| Apron | A chemical-resistant apron should be worn over the lab coat when handling larger quantities or for transfers. | |
| Respiratory | Fume Hood | All handling of this compound powder and solutions should be conducted in a certified chemical fume hood. |
| Respirator | A NIOSH-approved respirator may be necessary for spill cleanup or if a fume hood is not available. |
Operational Handling and Disposal Plan
Adherence to a strict operational workflow is critical for safety and to maintain the integrity of your research. The following step-by-step guidance outlines the procedures for handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage location should be clearly labeled, and access should be restricted to authorized personnel.
2. Preparation of Solutions:
-
All weighing of the powdered compound and preparation of solutions must be performed inside a certified chemical fume hood to prevent inhalation of the powder.
-
Use disposable weighing boats and spatulas to avoid cross-contamination.
-
When dissolving the compound, add the solvent slowly to the powder to prevent splashing.
3. Handling of Solutions:
-
Always wear the recommended PPE when handling solutions of this compound.
-
Use caution to avoid spills and aerosol generation.
-
All work with solutions should be done over a spill tray to contain any accidental releases.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area and evacuate if necessary.
-
For small spills, use an inert absorbent material to contain the spill.
-
For larger spills, follow your institution's emergency spill response procedures.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
5. Disposal of Waste:
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, weighing boats, pipette tips, and gloves, must be collected in a designated hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a separate, clearly labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the proper disposal of the hazardous waste. Do not pour any this compound waste down the drain.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for this compound Handling and Disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
